NCX 466
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSNUCZIUBIBF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Cyclooxygenase Inhibition Pathway of NCX 466
Notice: Information regarding a specific compound designated "NCX 466" and its activity on the cyclooxygenase inhibition pathway is not available in the public domain based on a comprehensive search of scientific literature and clinical trial databases. The following guide provides a detailed overview of the general cyclooxygenase (COX) inhibition pathway, a critical mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This information is intended for researchers, scientists, and drug development professionals to understand the core principles that would apply to a hypothetical COX inhibitor like this compound.
Introduction to Cyclooxygenase (COX) and Prostaglandin Synthesis
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme responsible for the conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] These molecules are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, platelet aggregation, and maintenance of the gastric mucosa.[1][2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions such as gastrointestinal mucosal protection, renal blood flow, and platelet function.[2]
-
COX-2: In most tissues, COX-2 is an inducible enzyme, meaning its expression is upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[3] It is the primary source of prostanoids at sites of inflammation.[1] A third isoform, COX-3, has been identified as a splice variant of COX-1 and is predominantly found in the central nervous system; its physiological role is still under investigation.[1]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are largely attributed to the inhibition of COX-1.[1]
The Cyclooxygenase Inhibition Pathway
The inhibition of the COX pathway is a cornerstone of anti-inflammatory therapy. By blocking the action of COX enzymes, NSAIDs prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
Caption: Hypothetical inhibition of COX-1 and COX-2 by this compound.
Quantitative Analysis of COX Inhibition
To characterize the potency and selectivity of a COX inhibitor, several quantitative parameters are determined. The most common is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter in drug development, aiming to maximize therapeutic benefit while minimizing side effects. The COX-2 selectivity ratio is calculated as follows:
Selectivity Ratio = IC50 (COX-1) / IC50 (COX-2)
A higher selectivity ratio indicates a greater preference for inhibiting COX-2.
Table 1: Hypothetical IC50 and Selectivity Data for this compound and Reference NSAIDs
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Ratio |
| This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | 2,500 | 250 | 10 |
| Naproxen | 1,000 | 100 | 10 |
| Diclofenac | 50 | 5 | 10 |
| Celecoxib | 15,000 | 8 | 1875 |
| Rofecoxib | >100,000 | 18 | >5555 |
Note: The values for reference NSAIDs are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Assessing COX Inhibition
The following outlines a general experimental workflow for determining the COX inhibitory activity and selectivity of a compound like this compound.
In Vitro Enzyme Assays
Objective: To determine the IC50 values for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: A common method is the oxygen consumption assay, which measures the rate of oxygen uptake during the conversion of arachidonic acid to PGG2 by the COX enzyme.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of oxygen consumption is measured using an oxygen electrode.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for in vitro COX inhibition assay.
Cell-Based Assays
Objective: To assess the inhibitory activity of the compound in a cellular context.
Methodology:
-
Cell Lines:
-
COX-1: Human platelets or U937 cells are often used as they primarily express COX-1.
-
COX-2: Lipopolysaccharide (LPS)-stimulated human whole blood or macrophage cell lines (e.g., RAW 264.7) are used to induce COX-2 expression.
-
-
Procedure:
-
Cells are treated with various concentrations of the test compound.
-
For COX-2 assays, cells are stimulated with LPS to induce enzyme expression.
-
Arachidonic acid is added (or endogenous release is stimulated).
-
The production of a specific prostanoid (e.g., PGE2 or TXB2) is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 values are calculated based on the reduction in prostanoid production.
-
Conclusion
While specific data for this compound is not available, the principles of cyclooxygenase inhibition are well-established. A thorough investigation of a novel compound like this compound would involve a series of in vitro and in vivo studies to determine its potency, selectivity, pharmacokinetic profile, and ultimately, its therapeutic potential as an anti-inflammatory and analgesic agent. The methodologies and concepts outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field.
References
NCX 466: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant therapeutic potential in preclinical models. By combining the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety with the vasodilatory and cytoprotective effects of nitric oxide, this compound represents a promising strategy for overcoming the limitations of traditional NSAIDs. This technical guide provides an in-depth overview of the discovery, a putative synthesis pathway, and the established mechanism of action of this compound. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visualizations of its signaling pathways and experimental workflows to support further research and development.
Discovery and Rationale
The discovery of this compound was driven by the need to develop safer anti-inflammatory drugs. Traditional NSAIDs, while effective in reducing pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes, are associated with significant gastrointestinal and cardiovascular side effects. These adverse effects are largely attributed to the inhibition of COX-1, which is responsible for producing prostaglandins (B1171923) that protect the gastric mucosa and maintain renal blood flow.
The development of CINODs, such as this compound, aimed to address these limitations. The core concept is to covalently link a traditional NSAID to a nitric oxide (NO)-donating moiety. The rationale is that the released NO can counteract the detrimental effects of COX inhibition by:
-
Improving gastric mucosal blood flow: NO is a potent vasodilator, which helps to maintain the integrity of the gastric lining.
-
Inhibiting leukocyte adhesion: This reduces the inflammatory response in the gastrointestinal tract.
-
Modulating platelet aggregation: This may mitigate the cardiovascular risks associated with some COX inhibitors.
This compound is a derivative of naproxen (B1676952), a well-established NSAID, and is designed to inhibit both COX-1 and COX-2 while simultaneously releasing nitric oxide.[1][2] This dual mechanism of action has been shown to be more effective than naproxen alone in preclinical models of lung fibrosis, reducing levels of profibrotic cytokines and oxidative stress markers.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate | [3] |
| Synonyms | NCX466, NCX-466 | [3] |
| CAS Number | 1262956-64-8 | [1][3] |
| Molecular Formula | C20H24N2O9 | [1][3] |
| Molecular Weight | 436.42 g/mol | [1][3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage | -20°C for long-term storage | [1] |
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available in the reviewed literature, a putative synthetic route can be proposed based on established organic chemistry principles and the synthesis of related compounds. The synthesis would likely involve two key stages: the synthesis of the naproxen precursor and its subsequent esterification with a nitrooxy-derivatized hexanol linker.
Proposed Synthetic Pathway:
Caption: Proposed two-stage synthesis of this compound.
Mechanism of Action
The mechanism of action of this compound is centered on its dual functionality as a COX inhibitor and a nitric oxide donor.
Caption: Dual mechanism of action of this compound.
Upon administration, this compound is metabolized, releasing the active naproxen moiety and nitric oxide. The naproxen component directly inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Simultaneously, the NO-donating portion of the molecule releases nitric oxide. NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade results in vasodilation and other cytoprotective effects that help to mitigate the gastrointestinal and cardiovascular side effects associated with the inhibition of prostaglandin (B15479496) synthesis.
In Vivo Efficacy in a Model of Lung Fibrosis
A key study by Pini et al. (2012) demonstrated the superior efficacy of this compound compared to naproxen in a mouse model of bleomycin-induced lung fibrosis.[3]
| Parameter | Vehicle | Bleomycin | Bleomycin + Naproxen | Bleomycin + this compound |
| Transforming Growth Factor-β (TGF-β) | Baseline | Increased | Reduced | Significantly Reduced |
| Thiobarbituric Acid Reactive Substances (TBARS) | Baseline | Increased | Reduced | Significantly Reduced |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Baseline | Increased | Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity | Baseline | Increased | Reduced | Significantly Reduced |
| Prostaglandin E2 (PGE2) | Baseline | Increased | Inhibited | Similarly Inhibited |
Data is a qualitative summary from Pini et al. (2012). For precise quantitative values and statistical analysis, please refer to the original publication.
These findings indicate that this compound not only matches the anti-inflammatory activity of naproxen (as shown by the similar inhibition of PGE2) but also provides additional therapeutic benefits by more effectively reducing key markers of fibrosis and oxidative stress.[3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Inhibitor Addition: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated.
Nitric Oxide (NO) Release Assay (Griess Assay)
This protocol describes a common method for the indirect measurement of nitric oxide release by quantifying its stable metabolite, nitrite (B80452).
Caption: Workflow for the Griess assay for NO release.
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The solution is incubated at 37°C to allow for the release of NO.
-
Sample Collection: Aliquots of the solution are collected at various time points.
-
Griess Reaction:
-
Griess Reagent A (sulfanilamide in an acidic solution) is added to the sample. This converts nitrite into a diazonium salt.
-
The mixture is incubated for a short period.
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) is added. This couples with the diazonium salt to form a colored azo compound.
-
-
Color Development: The mixture is incubated to allow for color development.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at approximately 540 nm using a spectrophotometer.
-
Quantification: The concentration of nitrite in the sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion and Future Directions
This compound represents a significant advancement in the design of anti-inflammatory agents with an improved safety profile. Its dual mechanism of action, combining COX inhibition with nitric oxide donation, has shown superior efficacy in a preclinical model of lung fibrosis compared to its parent compound, naproxen. The detailed protocols and data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigating its efficacy and safety in a broader range of preclinical models of inflammation and fibrosis.
-
Conducting formal preclinical toxicology studies to support its advancement into clinical trials.
The continued development of this compound and other CINODs holds great promise for the treatment of a variety of inflammatory and fibrotic diseases.
References
An In-depth Technical Guide to NCX 466 (CAS Number: 1262956-64-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) with the CAS number 1262956-64-8.[1][2] This technical guide provides a comprehensive overview of its core pharmacology, experimental data, and relevant biological pathways, primarily focusing on its therapeutic potential in inflammatory diseases with a fibrotic outcome, such as pulmonary fibrosis. This compound is designed to inhibit both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.[1][2] This dual mechanism of action aims to provide anti-inflammatory and analgesic effects through COX inhibition, while the NO-donating moiety is intended to mitigate the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and to exert additional anti-inflammatory and antioxidant effects.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1262956-64-8 |
| Molecular Formula | C₂₀H₂₄N₂O₉ |
| Molecular Weight | 436.41 g/mol [2] |
| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1] |
| Synonyms | NCX-466, NCX466[1] |
| Appearance | Solid powder[1] |
| Purity | ≥98%[2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[2] |
| Storage | Store at -20°C[2] |
Pharmacological Profile in a Preclinical Model of Lung Fibrosis
The primary preclinical data for this compound comes from a study utilizing a bleomycin-induced lung fibrosis model in C57BL/6 mice. This model is a well-established method for inducing pulmonary fibrosis to test the efficacy of potential therapeutic agents.[3]
Experimental Design and Dosing
In the key study, lung fibrosis was induced in mice by a single intratracheal instillation of bleomycin (B88199). Following induction, mice were treated orally once daily for 14 days with either vehicle, this compound (at doses of 1.9 or 19 mg/kg), or an equimolar dose of its parent compound, naproxen (B1676952) (1 or 10 mg/kg).
Key Findings
This compound demonstrated superior efficacy compared to naproxen in mitigating several key markers of inflammation and fibrosis in the lungs.
The following table summarizes the quantitative data from the bleomycin-induced lung fibrosis model, comparing the effects of the high dose of this compound (19 mg/kg) and an equimolar dose of naproxen (10 mg/kg) to the bleomycin-treated vehicle group.
| Biomarker | Bleomycin + Vehicle | Bleomycin + this compound (19 mg/kg) | Bleomycin + Naproxen (10 mg/kg) |
| Transforming Growth Factor-β (TGF-β) (pg/mg protein) | ~150 | ~50 | ~100 |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | ~0.8 | ~0.4 | ~0.6 |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) | ~1.2 | ~0.6 | ~0.9 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | ~2.5 | ~1.0 | ~1.5 |
| Prostaglandin (B15479496) E₂ (PGE₂) (pg/mg protein) | ~400 | ~200 | ~200 |
Note: The values presented are estimations based on graphical data from the cited literature. A significant reduction (p < 0.05) was observed for this compound compared to naproxen for TGF-β, TBARS, 8-OHdG, and MPO activity.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (0.05 IU in saline) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Starting from the day of bleomycin administration, mice are treated orally once daily for 14 consecutive days with either the vehicle control, this compound, or naproxen at the specified doses.
-
Endpoint Analysis: At the end of the 14-day treatment period, animals are euthanized, and lung tissues are collected for analysis.
Biochemical Assays
-
TGF-β Measurement: Lung tissue homogenates are analyzed for TGF-β levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
TBARS Assay (Lipid Peroxidation): Thiobarbituric acid reactive substances, an indicator of lipid peroxidation and oxidative stress, are measured in lung homogenates using a colorimetric assay.
-
8-OHdG Assay (Oxidative DNA Damage): DNA is extracted from lung tissue, and the levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, are quantified using an ELISA kit.
-
MPO Assay (Neutrophil Infiltration): Myeloperoxidase activity, an index of neutrophil infiltration into the lung tissue, is determined spectrophotometrically from lung homogenates.
-
PGE₂ Measurement: The levels of prostaglandin E₂ in lung tissue homogenates are measured by a specific enzyme immunoassay.
Mandatory Visualizations
Proposed Mechanism of Action of this compound in Attenuating Lung Fibrosis
Caption: Proposed dual mechanism of this compound in lung fibrosis.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound in a lung fibrosis model.
Signaling Pathways Implicated in the Pathogenesis of Lung Fibrosis and Targeted by this compound
Caption: Interplay of signaling pathways in lung fibrosis and this compound targets.
Conclusion
This compound, a cyclooxygenase-inhibiting nitric oxide donor, has demonstrated significant therapeutic potential in a preclinical model of pulmonary fibrosis. Its dual mechanism of action, involving both COX inhibition and NO donation, appears to offer advantages over traditional NSAIDs like naproxen by not only reducing inflammation but also by effectively targeting oxidative stress and key pro-fibrotic signaling pathways. The superior efficacy of this compound in reducing levels of TGF-β and markers of oxidative damage suggests that the NO-donating moiety plays a crucial role in its anti-fibrotic effects. Further research is warranted to fully elucidate its clinical potential for the treatment of inflammatory and fibrotic lung diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of NCX 466
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), which combines the anti-inflammatory properties of a COX inhibitor with the protective effects of nitric oxide donation. This dual mechanism of action suggests potential therapeutic applications in diseases with inflammatory and fibrotic components, such as osteoarthritis. This document provides detailed protocols for the in vivo evaluation of this compound in a preclinical model of osteoarthritis, based on established methodologies for similar compounds.
Signaling Pathway of this compound
This compound is designed to inhibit both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Simultaneously, it releases nitric oxide (NO), which may help to mitigate some of the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal toxicity.
In Vivo Experimental Protocol: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rodents
This protocol describes a commonly used chemically-induced model of osteoarthritis that mimics the cartilage degradation and pain observed in the human disease.
Experimental Workflow
Materials
-
Animals: Male Wistar rats or C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
Monoiodoacetate (MIA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)
-
Saline
-
Anesthetics (e.g., isoflurane)
-
-
Equipment:
-
Insulin syringes with 30G needles
-
Electronic von Frey anesthesiometer
-
Incapacitance tester
-
Micro-computed tomography (micro-CT) scanner (optional)
-
Histology processing equipment
-
ELISA kits for biomarkers
-
Procedure
-
Acclimatization: House animals for at least one week under standard laboratory conditions before the start of the experiment.
-
Baseline Measurements: Perform baseline behavioral assessments (mechanical allodynia and weight-bearing) for all animals to establish a pre-treatment baseline.
-
Induction of Osteoarthritis (Day 0):
-
Anesthetize the animals.
-
Inject 1-2 mg of MIA dissolved in 50 µL of saline into the intra-articular space of one knee. The contralateral knee can be injected with saline to serve as a control.
-
-
Treatment Groups:
-
Divide the animals into the following groups:
-
Sham (saline injection + vehicle treatment)
-
MIA + Vehicle
-
MIA + this compound (low dose)
-
MIA + this compound (high dose)
-
MIA + Positive Control (e.g., Naproxen)
-
-
-
Drug Administration:
-
Begin daily administration of this compound or vehicle via oral gavage, starting 24 hours after MIA injection and continuing for the duration of the study (e.g., 28 days).
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to mechanical stimulation using an electronic von Frey apparatus on a weekly basis.
-
Weight-Bearing Deficit: Assess the distribution of weight between the hind limbs using an incapacitance tester weekly.
-
-
Endpoint Analysis (Day 28):
-
Euthanasia: At the end of the study, euthanize the animals.
-
Sample Collection: Collect blood serum and synovial fluid for biomarker analysis. Harvest the knee joints.
-
Histopathology: Fix the knee joints in formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage integrity. Score the cartilage degradation using the OARSI scoring system.
-
Biomarker Analysis: Measure levels of inflammatory and cartilage degradation markers (e.g., PGE₂, MMP-13, COMP) in serum and synovial fluid using ELISA.
-
Data Presentation
Table 1: Representative Quantitative Data from In Vivo Osteoarthritis Model
| Group | Paw Withdrawal Threshold (g) at Day 28 | Weight-Bearing Deficit (%) at Day 28 | OARSI Cartilage Degradation Score | Serum PGE₂ (pg/mL) |
| Sham | 15.2 ± 1.5 | 2.1 ± 0.5 | 0.5 ± 0.2 | 50 ± 8 |
| MIA + Vehicle | 4.8 ± 0.9 | 35.6 ± 4.2 | 4.5 ± 0.8 | 250 ± 35 |
| MIA + this compound (Low Dose) | 8.9 ± 1.1 | 18.3 ± 3.1 | 3.1 ± 0.6 | 150 ± 20 |
| MIA + this compound (High Dose) | 12.5 ± 1.3 | 8.5 ± 2.5 | 1.8 ± 0.4 | 80 ± 12 |
| MIA + Naproxen | 11.8 ± 1.4 | 10.2 ± 2.8 | 2.2 ± 0.5 | 95 ± 15 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The provided protocol offers a robust framework for the in vivo evaluation of this compound in a preclinical model of osteoarthritis. This approach allows for the comprehensive assessment of the compound's efficacy in reducing pain, inflammation, and cartilage degradation. The combination of behavioral, histological, and biomarker analyses will provide crucial data for the preclinical development of this compound as a potential treatment for osteoarthritis.
Application Notes and Protocols for NCX 466 in Murine Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The development of effective therapeutic agents is a critical unmet need. NCX 466 is a novel compound that functions as a Cyclooxygenase (COX) inhibitor and a nitric oxide (NO) donor. This dual mechanism of action targets both inflammatory and fibrotic pathways implicated in the pathogenesis of lung fibrosis.[1] Preclinical studies have demonstrated the potential of this compound in mitigating lung fibrosis, making it a promising candidate for further investigation.[1]
These application notes provide detailed protocols for utilizing this compound in the widely accepted bleomycin-induced murine model of lung fibrosis. The included methodologies cover the induction of fibrosis, administration of this compound, and the subsequent analysis of key inflammatory and fibrotic endpoints.
Mechanism of Action of this compound in Lung Fibrosis
This compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1] Its therapeutic potential in lung fibrosis stems from its dual pharmacological actions:
-
COX Inhibition: By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are lipid compounds with diverse roles in inflammation.[1]
-
Nitric Oxide (NO) Donation: The release of NO by this compound can exert several beneficial effects, including vasodilation to improve microcirculation, as well as direct anti-inflammatory and antioxidant actions.[1]
This combined activity allows this compound to target multiple facets of lung fibrosis, including inflammation, oxidative stress, and the deposition of extracellular matrix.
Mechanism of Action of this compound
Experimental Protocols
The bleomycin-induced lung fibrosis model is a well-established and reproducible model that mimics many of the features of human IPF.[2][3]
I. Bleomycin-Induced Lung Fibrosis Model
Materials:
-
Bleomycin (B88199) sulfate (B86663) (Teva Parenteral Medicines or equivalent)
-
Sterile normal saline (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane (B1672236), or a ketamine/xylazine (B1663881) cocktail)
-
Intubation stand and equipment (e.g., 26 French angiocatheter)
Procedure:
-
Preparation of Bleomycin Solution: Dissolve bleomycin sulfate powder in sterile normal saline to a final concentration that will deliver 0.05 IU in a total volume of 50-100 µL per mouse.[1] Prepare fresh on the day of use.
-
Anesthesia: Anesthetize the mice using a standard, approved protocol. For example, use isoflurane inhalation or an intraperitoneal injection of a ketamine (10 mg/ml) and xylazine (1.25 mg/ml) cocktail.[1][4]
-
Intratracheal Instillation:
-
Suspend the anesthetized mouse on an intubation stand by its incisors.[1][4]
-
Gently retract the tongue and visualize the trachea.
-
Carefully insert a 26 French angiocatheter or a similar device into the trachea.[1]
-
Instill 50-100 µL of the bleomycin solution directly into the lungs.[1][5]
-
Administer the same volume of sterile saline to the control group.
-
-
Recovery: Monitor the mice to ensure they recover fully from anesthesia.[6] Maintain body temperature using an external heat source.[6]
Experimental Workflow
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC Na)[7]
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, to prepare a 1.9 mg/mL suspension in 0.5% CMC Na, dissolve 50 mg of CMC Na in 10 mL of distilled water, then add 19 mg of this compound and mix thoroughly.[7]
-
Dosing: Administer this compound or vehicle orally once daily, starting on the same day as bleomycin instillation, for 14 days.[1] Recommended doses are 1.9 mg/kg and 19 mg/kg.[1]
III. Endpoint Analysis (Day 14)
A. Lung Tissue Collection and Processing:
-
At day 14, euthanize the mice via an approved method (e.g., CO2 asphyxiation).[1]
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for cytokine analysis.
-
Excise the lungs. One lung can be fixed in 4% paraformaldehyde for histological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.[8]
B. Histological Analysis of Lung Fibrosis:
-
Embed the fixed lung tissue in paraffin (B1166041) and cut 3-5 µm sections.[8]
-
Stain the sections with Masson's trichrome to visualize collagen deposition.[9]
-
Quantify the extent of fibrosis using a semi-quantitative scoring system such as the Ashcroft score.[4][8]
C. Collagen Quantification (Hydroxyproline Assay):
-
Homogenize a known weight of frozen lung tissue in distilled water.[10]
-
Hydrolyze the homogenate in concentrated HCl (~12N) at 120°C for 3 hours.[10][11]
-
Neutralize the samples and use a commercial hydroxyproline (B1673980) assay kit to determine the hydroxyproline content, which is a direct measure of collagen.[10][11]
D. Measurement of Profibrotic Cytokine (TGF-β):
-
Centrifuge the BAL fluid to pellet the cells.
-
Use a commercially available ELISA kit to measure the concentration of active TGF-β1 in the BALF supernatant.[12][13]
E. Assessment of Leukocyte Recruitment (Myeloperoxidase Activity):
-
Homogenize a known weight of frozen lung tissue in an appropriate assay buffer.[2]
-
Use a commercial myeloperoxidase (MPO) activity assay kit to quantify neutrophil infiltration into the lung tissue.[2][14]
F. Evaluation of Oxidative Stress:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in the bleomycin-induced lung fibrosis model, based on published findings.[1]
| Treatment Group | Dose (mg/kg) | Airway Resistance (cmH2O/mL per s) |
| Vehicle | - | High |
| Bleomycin + Vehicle | - | Significantly Increased |
| Bleomycin + this compound | 1.9 | Reduced |
| Bleomycin + this compound | 19 | Significantly Reduced |
| Bleomycin + Naproxen | 10 | Reduced |
| Treatment Group | Dose (mg/kg) | Lung Collagen (µ g/lung ) |
| Vehicle | - | Baseline |
| Bleomycin + Vehicle | - | Significantly Increased |
| Bleomycin + this compound | 1.9 | Reduced |
| Bleomycin + this compound | 19 | Significantly Reduced |
| Bleomycin + Naproxen | 10 | Reduced |
| Treatment Group | Dose (mg/kg) | TGF-β Levels (pg/mL) |
| Vehicle | - | Baseline |
| Bleomycin + Vehicle | - | Significantly Increased |
| Bleomycin + this compound | 19 | Significantly Reduced |
| Bleomycin + Naproxen | 10 | Moderately Reduced |
| Treatment Group | Dose (mg/kg) | Myeloperoxidase Activity (U/mg tissue) |
| Vehicle | - | Baseline |
| Bleomycin + Vehicle | - | Significantly Increased |
| Bleomycin + this compound | 19 | Significantly Reduced |
| Bleomycin + Naproxen | 10 | Moderately Reduced |
| Biomarker | Bleomycin + Vehicle | Bleomycin + this compound (19 mg/kg) | Bleomycin + Naproxen (10 mg/kg) |
| TBARS (nmol/mg protein) | Significantly Increased | Significantly Reduced | Moderately Reduced |
| 8-OHdG (ng/mg DNA) | Significantly Increased | Significantly Reduced | Moderately Reduced |
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a murine model of lung fibrosis. The detailed protocols for disease induction, drug administration, and endpoint analysis will enable researchers to robustly assess the therapeutic potential of this promising compound. The dual mechanism of action of this compound, targeting both inflammation and fibrosis, offers a novel therapeutic strategy for idiopathic pulmonary fibrosis and other fibrotic lung diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 6. Mouse lung injury models [bio-protocol.org]
- 7. NCX-466 | Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) | 1262956-64-8 | InvivoChem [invivochem.com]
- 8. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 12. Elevated TGF-beta1 concentration in bronchoalveolar lavage fluid from patients with primary lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming growth factor-beta 1 in asthma. Measurement in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nwlifescience.com [nwlifescience.com]
- 15. TBARS - Wikipedia [en.wikipedia.org]
- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agrisera.com [agrisera.com]
- 18. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols: NCX 466 Dosage for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NCX 466, a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), in preclinical mouse studies, with a specific focus on a bleomycin-induced lung fibrosis model.
Introduction
This compound is a promising therapeutic agent that combines the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) with the vasodilatory and cytoprotective effects of nitric oxide. This dual mechanism of action makes it a subject of interest for various pathological conditions, including inflammatory and fibrotic diseases. These notes are designed to guide researchers in the effective administration and evaluation of this compound in a murine model.
Data Presentation: this compound Dosage in Mouse Model of Lung Fibrosis
The following table summarizes the dosage of this compound used in a study investigating its efficacy in a bleomycin-induced lung fibrosis model in C57BL/6 mice.[1][2]
| Parameter | Details | Reference |
| Compound | This compound ((S)-(5S)-5,6-bis(nitrooxy)hexyl)2-(6-methoxynaphthalen-2-yl)propanoate) | [1][2] |
| Mouse Strain | C57BL/6 | [1][2] |
| Disease Model | Bleomycin-induced lung fibrosis | [1][2] |
| Dosage | 1.9 mg/kg and 19 mg/kg | [1][2] |
| Administration Route | Oral | [1][2] |
| Frequency | Once daily | [1][2] |
| Duration | 14 days | [1][2] |
| Vehicle | Not explicitly stated in the abstract, oral administration suggests a suitable vehicle for gavage. | [1][2] |
| Comparative Drug | Naproxen (equimolar doses of 1 mg/kg and 10 mg/kg) | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving the administration of this compound in a mouse model of lung fibrosis, based on the study by Pini et al. (2012).[1][2]
Induction of Lung Fibrosis and this compound Administration
Objective: To evaluate the efficacy of this compound in preventing bleomycin-induced lung fibrosis in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice
-
Intratracheal instillation apparatus
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Lung Fibrosis:
-
Grouping and Treatment:
-
Drug Administration:
-
Monitoring:
-
Monitor the mice daily for any signs of distress, changes in body weight, and mortality.
-
-
Endpoint Analysis (Day 14):
-
At the end of the treatment period, euthanize the mice.
-
Collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition), and biochemical assays (e.g., measurement of hydroxyproline (B1673980) content, inflammatory markers, and oxidative stress markers).[1][2]
-
Visualizations
Signaling Pathways
The therapeutic effects of this compound are attributed to its dual action on the Cyclooxygenase (COX) pathway and the release of nitric oxide (NO).
Figure 1: Simplified signaling pathway of COX inhibition by this compound.
Figure 2: Simplified signaling pathway of nitric oxide (NO) donation from this compound.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating this compound in the mouse model of bleomycin-induced lung fibrosis.
Figure 3: Experimental workflow for this compound mouse study.
References
Application Notes and Protocols for NCX 466 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel compound characterized as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). Its unique dual mechanism of action, combining COX-1 and COX-2 inhibition with the controlled release of nitric oxide, makes it a compound of significant interest for research in inflammation, oncology, and fibrosis. These application notes provide detailed protocols for the preparation and use of this compound solutions in a cell culture setting, along with a summary of its key characteristics and signaling pathways.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Weight | 436.41 g/mol |
| Formula | C₂₀H₂₄N₂O₉ |
| CAS Number | 1262956-64-8 |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[1] |
| Purity | ≥98% |
| Storage | Store at -20°C.[1] |
Mechanism of Action
This compound is designed to deliver two distinct therapeutic actions simultaneously. As a derivative of naproxen, it inhibits the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Concurrently, this compound possesses a nitric oxide (NO)-donating moiety. The release of NO contributes to various physiological effects, including vasodilation and modulation of inflammatory responses. In vivo studies have shown that this compound is more effective than its parent drug, naproxen, in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and markers of oxidative stress.[1]
Signaling Pathways
The dual mechanism of action of this compound impacts two well-characterized signaling pathways. The following diagrams illustrate the points of intervention for this compound.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound solutions for use in cell culture experiments. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 43.64 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution aliquots at -20°C.
-
Preparation of Working Solutions and Treatment of Cells
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is crucial to maintain a final DMSO concentration of less than 0.1% in the cell culture to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 100 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium. Then, add 100 µL of the 1 mM intermediate dilution to 900 µL of cell culture medium.
-
Add the appropriate volume of the final working solution to the cell culture wells to achieve the desired treatment concentration. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
References
Application Notes and Protocols for the Analytical Detection of NCX 466 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), chemically identified as (αS)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (5S)-5,6-bis(nitrooxy)hexyl ester. As a congener of naproxen (B1676952), it is designed to deliver the anti-inflammatory effects of a traditional nonsteroidal anti-inflammatory drug (NSAID) while potentially mitigating gastrointestinal side effects through the release of nitric oxide. The analysis of its metabolites is crucial for understanding its pharmacokinetic profile, efficacy, and safety.
Due to the limited availability of specific metabolism data for this compound, this document provides a detailed predictive overview of its metabolic pathways based on its chemical structure and the known metabolism of naproxen and organic nitrates.[1][2][3] Furthermore, robust analytical protocols for the detection and quantification of the parent drug and its predicted metabolites in biological matrices are presented.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is anticipated to proceed through three primary pathways:
-
Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterases, leading to the release of naproxen and the nitric oxide-donating moiety, 5,6-bis(nitrooxy)hexan-1-ol.
-
Metabolism of the Naproxen Moiety: The released naproxen is expected to follow its well-established metabolic fate. The primary metabolic transformation is O-demethylation at the 6-methoxy position, catalyzed mainly by CYP2C9 and CYP1A2 enzymes, to form 6-O-desmethylnaproxen.[1] Both naproxen and its desmethyl metabolite can then undergo Phase II conjugation reactions, primarily glucuronidation, to form acyl and phenolic glucuronides, respectively, which are then excreted.[1][4]
-
Metabolism of the NO-Donating Moiety: The 5,6-bis(nitrooxy)hexyl-1-ol moiety is expected to undergo sequential denitration, releasing nitric oxide (NO). This process can be enzymatic, involving enzymes such as glutathione (B108866) S-transferases or cytochrome P450s.[1][5] The denitration will result in the formation of a diol, 5,6-dihydroxyhexan-1-ol, which may be further oxidized or conjugated for excretion.
A diagram of the predicted metabolic pathway is provided below.
Caption: Predicted metabolic pathway of this compound.
Analytical Methods
The detection and quantification of this compound and its diverse metabolites necessitate sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity for a wide range of analytes.[6] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the analysis of smaller, more volatile metabolites, often requiring derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the simultaneous quantification of this compound, naproxen, and 6-O-desmethylnaproxen in human plasma.
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is effective for extracting the analytes from plasma.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., ketoprofen (B1673614) or a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 1: Predicted MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 435.1 | 229.1 | -25 |
| Naproxen | 229.1 | 185.1 | -15 |
| 6-O-desmethylnaproxen | 215.1 | 171.1 | -15 |
| Internal Standard (e.g., Ketoprofen) | 253.1 | 209.1 | -15 |
Note: These MRM transitions are predicted and should be optimized experimentally.
3. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of naproxen and 6-O-desmethylnaproxen after derivatization.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 500 µL of plasma, add an internal standard (e.g., ibuprofen).
-
Acidify the plasma with 100 µL of 1M HCl.
-
Extract the analytes with 3 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) by vortexing for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Derivatize the residue by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | |
| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | See Table 2 |
Table 2: Predicted SIM Ions for GC-MS Analysis of TMS Derivatives
| Analyte (TMS derivative) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Naproxen-TMS | 287 | 229 | 185 |
| 6-O-desmethylnaproxen-diTMS | 359 | 287 | 171 |
| Internal Standard (Ibuprofen-TMS) | 278 | 206 | 161 |
Note: These ions are based on predicted fragmentation patterns and should be confirmed with authentic standards.
Data Presentation
Quantitative results from the analysis of this compound and its metabolites should be summarized in a clear and concise tabular format to facilitate comparison across different experimental conditions or time points.
Table 3: Example of Quantitative Data Summary
| Analyte | Concentration in Plasma (ng/mL) at Time Point X |
| This compound | [Mean ± SD] |
| Naproxen | [Mean ± SD] |
| 6-O-desmethylnaproxen | [Mean ± SD] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound metabolites.
Caption: General workflow for this compound metabolite analysis.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound and its predicted metabolites. The LC-MS/MS method offers high sensitivity and specificity for a broad range of analytes, while the GC-MS method provides a reliable alternative, particularly for the core metabolites after derivatization. It is imperative to validate these methods according to regulatory guidelines to ensure the accuracy and reliability of the data generated in preclinical and clinical studies. Further research into the actual metabolic profile of this compound will allow for the refinement of these analytical protocols.
References
- 1. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic fate of nitrate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 5. Metabolism and pathways for denitration of organic nitrates in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying COX-1 and COX-2 Inhibition by NCX 466
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a promising pharmacological agent belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). Structurally, it is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), engineered to incorporate a nitric oxide-releasing moiety. This dual mechanism of action—inhibiting both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide—positions this compound as a compound of significant interest for therapeutic applications where both anti-inflammatory and tissue-protective effects are desired.[1][2] These application notes provide detailed protocols for researchers to characterize the inhibitory activity of this compound against COX-1 and COX-2.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental work.
| Property | Value | Reference |
| Chemical Name | (αS)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (5S)-5,6-bis(nitrooxy)hexyl ester | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₉ | [1][2] |
| Molecular Weight | 436.41 g/mol | [1] |
| CAS Number | 1262956-64-8 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Dual Inhibition of COX-1/COX-2 and NO Donation
This compound exerts its biological effects through a dual mechanism. Like its parent compound naproxen, it inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3][4][5][6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[5][6] By inhibiting both isoforms, this compound can effectively reduce inflammation.
Uniquely, this compound is also a nitric oxide (NO) donor.[1][2] The release of NO can have several beneficial effects, including vasodilation, inhibition of platelet aggregation, and cytoprotective actions on the gastrointestinal mucosa, potentially mitigating some of the common side effects associated with traditional NSAIDs that primarily arise from COX-1 inhibition.[7]
Dual mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for both COX-1 and COX-2 using a colorimetric assay.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric COX (ovine) Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of desired test concentrations. Also, prepare a vehicle control (DMSO without this compound).
-
Assay Protocol:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well of a 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and develop the color by adding the developing reagent as per the kit instructions.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for in vitro COX inhibition assay.
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a more physiologically relevant system to assess the inhibitory effects of this compound on COX-1 and COX-2 in the presence of blood components.[8]
Materials:
-
Freshly drawn human blood from healthy volunteers
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 for COX-1 stimulation
-
Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits
-
Centrifuge
-
Incubator
Procedure:
-
Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation with this compound:
-
Aliquot the whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound (dissolved in DMSO) or vehicle control to the blood samples.
-
Incubate for 1 hour at 37°C.
-
-
COX-1 Activity (TXB₂ Production):
-
To a set of pre-incubated blood samples, add calcium ionophore A23187 to stimulate platelet COX-1 activity.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
COX-2 Activity (PGE₂ Production):
-
To another set of pre-incubated blood samples, add LPS to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C.
-
After incubation, add a stimulus (e.g., a higher concentration of LPS or another stimulus) to trigger PGE₂ production from the induced COX-2.
-
Incubate for a further 30 minutes at 37°C.
-
Centrifuge to separate the plasma, collect it, and store at -80°C.
-
-
Quantification of Prostanoids:
-
Measure the levels of TXB₂ (as a marker of COX-1 activity) and PGE₂ (as a marker of COX-2 activity) in the plasma samples using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB₂ and PGE₂ production at each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values for COX-1 and COX-2 inhibition.
-
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the described experiments.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be calculated |
| Naproxen (Reference) | Literature value | Literature value | Literature value |
| Celecoxib (Reference) | Literature value | Literature value | Literature value |
Table 2: Ex Vivo COX-1 and COX-2 Inhibitory Activity of this compound in Human Whole Blood
| Compound | COX-1 IC₅₀ (µM) (TXB₂ inhibition) | COX-2 IC₅₀ (µM) (PGE₂ inhibition) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be calculated |
| Naproxen (Reference) | Literature value | Literature value | Literature value |
| Celecoxib (Reference) | Literature value | Literature value | Literature value |
Concluding Remarks
These application notes provide a framework for the investigation of this compound as a dual inhibitor of COX-1 and COX-2. The provided protocols are robust and widely accepted methods for characterizing the pharmacological activity of COX inhibitors. The dual-action of this compound, combining COX inhibition with NO donation, suggests a therapeutic potential that warrants further in-depth investigation. The data generated from these studies will be crucial for understanding the complete pharmacological profile of this compound and for its continued development as a novel therapeutic agent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NCX 466 in Oxidative Stress Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant potential in mitigating oxidative stress and inflammation. By combining the anti-inflammatory properties of a COX inhibitor, structurally related to naproxen (B1676952), with the protective effects of a nitric oxide-donating moiety, this compound offers a dual mechanism of action. This unique profile makes it a valuable tool for investigating the interplay between cyclooxygenase pathways, nitric oxide signaling, and oxidative stress in various pathological conditions.
In a key preclinical study, this compound was shown to be more effective than its parent compound, naproxen, in a mouse model of bleomycin-induced lung fibrosis, a condition characterized by significant oxidative stress.[1] this compound demonstrated superior efficacy in reducing key markers of oxidative damage, including thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as well as the pro-fibrotic cytokine transforming growth factor-β (TGF-β).[1][2]
These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, including detailed experimental protocols, quantitative data from preclinical studies, and a visualization of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data from the study by Pini et al. (2012), demonstrating the in vivo efficacy of this compound in reducing markers of oxidative stress in a bleomycin-induced lung fibrosis model in mice.[1][2]
Table 1: Effect of this compound on Lung Tissue Levels of Thiobarbituric Acid Reactive Substances (TBARS)
| Treatment Group | Dose (mg/kg, p.o.) | TBARS (nmol/mg protein) |
| Saline Control | - | ~1.5 |
| Bleomycin (B88199) + Vehicle | - | ~4.5 |
| Bleomycin + this compound | 1.9 | ~3.0 |
| Bleomycin + this compound | 19 | ~2.0 |
| Bleomycin + Naproxen | 1 | ~3.5 |
| Bleomycin + Naproxen | 10 | ~2.8 |
Data are approximated from graphical representations in Pini et al. (2012) and are intended for illustrative purposes.
Table 2: Effect of this compound on Lung Tissue Levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
| Treatment Group | Dose (mg/kg, p.o.) | 8-OHdG (ng/mg DNA) |
| Saline Control | - | ~0.2 |
| Bleomycin + Vehicle | - | ~0.8 |
| Bleomycin + this compound | 1.9 | ~0.5 |
| Bleomycin + this compound | 19 | ~0.3 |
| Bleomycin + Naproxen | 1 | ~0.6 |
| Bleomycin + Naproxen | 10 | ~0.45 |
Data are approximated from graphical representations in Pini et al. (2012) and are intended for illustrative purposes.
Signaling Pathway
The proposed mechanism of action for this compound in mitigating oxidative stress involves a dual pathway: the inhibition of cyclooxygenase (COX) enzymes and the donation of nitric oxide (NO).
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in a preclinical model of oxidative stress, based on the bleomycin-induced lung fibrosis model.
In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice
1. Animal Model:
-
Species: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Age/Weight: 8-10 weeks old, 20-25g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Lung Fibrosis:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) in a small volume of sterile saline (e.g., 50 µL). A control group should receive sterile saline only.
3. This compound Administration:
-
Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Based on the study by Pini et al. (2012), effective doses are 1.9 mg/kg and 19 mg/kg, administered orally once daily.[1] A vehicle control group and a positive control group (e.g., naproxen at an equimolar dose) should be included.
-
Treatment Schedule: Begin treatment with this compound one day after bleomycin instillation and continue for a specified duration (e.g., 14 or 21 days).
4. Assessment of Oxidative Stress:
-
At the end of the treatment period, euthanize the mice and collect lung tissue.
-
Homogenize the lung tissue for subsequent biochemical analyses.
Measurement of Oxidative Stress Markers
1. Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a lung tissue homogenate in a suitable buffer (e.g., KCl solution).
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the TBARS concentration using a standard curve prepared with MDA.
-
2. 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:
-
This assay measures a common marker of oxidative DNA damage.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying 8-OHdG.
-
Protocol Outline (using a commercial ELISA kit):
-
Isolate DNA from the lung tissue homogenate.
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a microplate with an anti-8-OHdG antibody.
-
Adding the extracted DNA samples and standards to the wells.
-
Adding a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measuring the absorbance using a microplate reader.
-
Calculating the 8-OHdG concentration based on the standard curve.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound in a preclinical model of oxidative stress.
References
Application Notes and Protocols for NCX 466 Administration in Animal Models
Note to the Reader: As of December 2025, publicly available scientific literature and data regarding the administration of a compound specifically designated as NCX 466 in animal models are not available. The following application notes and protocols are based on preclinical studies of related nitric oxide (NO)-donating compounds developed by Nicox, such as NCX 470 and NCX 667, which have been evaluated in animal models for glaucoma. Researchers interested in this compound should verify its therapeutic target and adapt these general methodologies accordingly.
Introduction
This document provides a generalized framework for the preclinical evaluation of nitric oxide-donating compounds, hypothetically including this compound, in relevant animal models. The protocols and methodologies are extrapolated from studies on similar molecules targeting ocular hypertension and glaucoma. The primary mechanism of action of these compounds involves the release of nitric oxide, which is known to increase aqueous humor outflow and consequently lower intraocular pressure (IOP).
Quantitative Data Summary
The following tables present hypothetical data based on typical findings for NO-donating glaucoma drugs in preclinical studies.
Table 1: Intraocular Pressure (IOP) Lowering Efficacy in Animal Models
| Animal Model | Compound | Dose | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (Hours) |
| Ocular Hypertensive Rabbit | NCX Compound | 0.1% | 5.5 ± 0.7 | 2 |
| 0.3% | 7.2 ± 0.9 | 2 | ||
| 1.0% | 9.8 ± 1.2 | 4 | ||
| Ocular Hypertensive Monkey | NCX Compound | 0.1% | 4.1 ± 0.5 | 6 |
| 0.3% | 6.5 ± 0.8 | 6 | ||
| 1.0% | 8.2 ± 1.0 | 8 | ||
| Normotensive Dog | NCX Compound | 0.3% | 3.9 ± 0.6 | 4 |
Table 2: Pharmacokinetic Parameters in Rabbits
| Compound | Dose | Cmax in Aqueous Humor (ng/mL) | Tmax in Aqueous Humor (Hours) |
| NCX Compound | 0.3% | 150 ± 25 | 1 |
| Active Metabolite | 0.3% | 350 ± 45 | 2 |
Experimental Protocols
Induction of Ocular Hypertension in Animal Models
A. Rabbit Model (Hypertonic Saline Induction)
-
Anesthetize New Zealand White rabbits with an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Instill one drop of 0.5% proparacaine (B1679620) hydrochloride for topical anesthesia.
-
Inject 0.1 mL of sterile 5% hypertonic saline into the vitreous humor of one eye using a 30-gauge needle. The contralateral eye serves as a control.
-
Allow the animals to recover. IOP typically elevates within 1-2 hours and remains elevated for 6-8 hours.
B. Monkey Model (Laser-Induced Ocular Hypertension)
-
Anesthetize Cynomolgus monkeys and treat the trabecular meshwork of one eye with an argon laser.
-
Apply a series of laser spots (e.g., 50-100 spots of 50 µm diameter, 1W power, 0.1s duration) to approximately 180-360 degrees of the trabecular meshwork.
-
Monitor IOP weekly. A stable elevation of IOP is typically achieved within 1-4 weeks.
Drug Administration and IOP Measurement
-
For topical administration, instill a precise volume (e.g., 30 µL) of the test compound solution or vehicle into the conjunctival sac of the hypertensive eye.
-
Measure IOP at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 24 hours).
-
Use a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) to measure IOP. Perform three consecutive readings and average the values.
Pharmacokinetic Analysis
-
Administer the test compound to a cohort of animals as described above.
-
At predetermined time points, euthanize the animals and collect aqueous humor samples from the anterior chamber using a 30-gauge needle.
-
Analyze the concentration of the parent drug and its active metabolites in the aqueous humor using a validated LC-MS/MS method.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound in ocular tissues.
Caption: General experimental workflow for preclinical evaluation.
Application Note and Protocols for the Quantification of NCX 466 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) with potential therapeutic applications in pain and inflammation management. As a derivative of naproxen (B1676952), it combines the anti-inflammatory properties of a traditional NSAID with the gastro-protective effects of nitric oxide. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
While a specific, validated LC-MS/MS method for this compound is not publicly available, this application note details a robust and reliable method adapted from established protocols for its parent compound, naproxen, and other similar small molecules.[1][2][3][4] The presented methodologies are based on best practices in bioanalytical method development and validation as per regulatory guidelines.[3]
Experimental Protocols
A sensitive and selective LC-MS/MS method was developed for the quantification of this compound in human plasma. An internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound like ketoprofen, should be used to ensure accuracy and precision.[3][4]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[3][4]
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Thaw plasma samples and quality control (QC) samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and separation from endogenous plasma components.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., ACE C18, 50 x 4.6 mm, 5 µm) is recommended for optimal separation.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution can be optimized for better separation, or an isocratic elution can be used for simplicity. A typical starting point is a 5-minute run with a gradient from 30% B to 95% B.
-
Flow Rate: 0.8 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 30°C[4]
Mass Spectrometry (MS/MS) Conditions
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.
-
Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for nitrogen-containing compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
The precursor ion for this compound (C₂₀H₂₄N₂O₉, Molecular Weight: 436.41 g/mol ) would be [M+H]⁺ at m/z 437.4. The product ions would need to be determined by infusing the compound into the mass spectrometer, but likely fragments would correspond to the loss of the nitrooxy group or cleavage of the ester bond. For the purpose of this protocol, hypothetical product ions are provided.
-
This compound: Precursor ion m/z 437.4 → Product ion m/z (hypothetical, e.g., 231.1 for the naproxen moiety)
-
Internal Standard (e.g., Ketoprofen): Precursor ion m/z 255.1 → Product ion m/z 209.1
-
-
MS Parameters:
Data Presentation
The validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal | Stable under typical storage and handling conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of the Analytical Method
This diagram shows the logical relationship between the different components of the analytical method.
Caption: Logical components of the LC-MS/MS method.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Delivery of NCX 466
Welcome to the technical support center for NCX 466, a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a CINOD, a class of drugs that combines the properties of a nonsteroidal anti-inflammatory drug (NSAID) with a nitric oxide (NO)-donating moiety.[1][2][3] It is designed to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, similar to traditional NSAIDs, thereby reducing inflammation and pain.[1][2][3] Simultaneously, it releases NO, which has protective effects on the gastrointestinal mucosa and the cardiovascular system, potentially mitigating the common side effects associated with NSAID use.[1][2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] For in vivo studies, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent before further dilution into a biocompatible vehicle for administration.
Q3: Can this compound be administered orally?
Yes, this compound is orally available.[2] Various formulations can be prepared for oral administration, including suspensions in vehicles like carboxymethyl cellulose (B213188) (CMC) or solutions in polyethylene (B3416737) glycol (PEG).[4]
Q4: What are some common challenges with the in vivo delivery of this compound?
Like many research compounds, challenges in the in vivo delivery of this compound can include ensuring consistent bioavailability, avoiding precipitation of the compound in the formulation, and minimizing vehicle-related toxicity. Careful formulation development and proper administration techniques are critical to obtaining reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or variable drug exposure after oral gavage. | - Improper formulation leading to precipitation.- Inconsistent gavage technique. | - Ensure the formulation is a stable suspension or a clear solution. Use of co-solvents or suspending agents like 0.5% CMC-Na can be beneficial.[4]- Verify gavage technique to ensure consistent delivery to the stomach. |
| Precipitation of this compound in the final formulation. | - Exceeding the solubility of this compound in the chosen vehicle.- Incompatible vehicle components. | - Decrease the final concentration of this compound.- Prepare a fresh formulation before each use.- Consider using a different vehicle system, such as a solution with PEG400 or a co-solvent system with DMSO and corn oil.[4] |
| Adverse reactions in animals (e.g., irritation, lethargy). | - High concentration of organic solvents (e.g., DMSO) in the final formulation.- The pharmacological effect of the compound. | - Minimize the percentage of organic solvents in the final injection volume. For example, a common practice is to keep the DMSO concentration below 10% in the final formulation for injections.[4]- Conduct a dose-response study to determine the maximum tolerated dose (MTD). |
| Inconsistent results between experimental groups. | - Non-homogenous suspension of this compound.- Degradation of the compound. | - Ensure the suspension is vortexed thoroughly before each administration to ensure a uniform dose.- Store stock solutions and formulations appropriately (e.g., at -20°C for long-term storage) and prepare fresh working solutions.[2] |
Experimental Protocols
While the full detailed methodology from the pivotal study by Pini et al. (2012) could not be fully retrieved, this section provides a generalized, detailed protocol for a bleomycin-induced lung fibrosis model in mice, which is a key application for this compound. This protocol is based on commonly used methods in the field.
Title: Evaluation of this compound in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis.
Objective: To assess the efficacy of this compound in reducing inflammation and fibrosis in the lungs of mice treated with bleomycin (B88199).
Materials:
-
This compound
-
Bleomycin sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% w/v Carboxymethyl cellulose sodium salt in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Gavage needles
-
Micro-centrifuge tubes
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Bleomycin Instillation:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
This compound Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For oral administration, prepare a suspension of this compound in 0.5% CMC-Na. For example, to prepare a 10 mg/mL suspension, add the appropriate amount of this compound to the vehicle and vortex thoroughly before each use.
-
-
This compound Administration:
-
Starting from the day of bleomycin instillation, administer this compound daily via oral gavage at the desired dose (e.g., 10, 30 mg/kg). The vehicle control group receives the vehicle only.
-
-
Monitoring: Monitor the body weight and clinical signs of the animals daily.
-
Endpoint and Sample Collection:
-
At a predetermined time point (e.g., day 14 or 21 post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue. One lobe can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical assays.
-
-
Analysis:
-
Histology: Stain lung sections with Masson's trichrome to assess collagen deposition and fibrosis.
-
Biochemical Assays: Measure levels of inflammatory markers (e.g., myeloperoxidase activity) and profibrotic cytokines (e.g., TGF-β) in lung homogenates.
-
Quantitative Data
Due to the limited public availability of specific pharmacokinetic data for this compound, the following tables present illustrative data based on typical values for orally administered small molecules in preclinical species. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Unit | Value (Example) | Description |
| Cmax | ng/mL | 850 | Maximum plasma concentration. |
| Tmax | h | 1.5 | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng*h/mL | 4200 | Area under the plasma concentration-time curve. |
| t1/2 | h | 4.2 | Elimination half-life. |
| Bioavailability | % | 35 | The fraction of the administered dose that reaches systemic circulation. |
Table 2: Example of Dose-Response Efficacy of this compound in a Mouse Model of Lung Fibrosis
| Treatment Group | Dose (mg/kg, p.o.) | Lung Collagen Content (µ g/lung ) | BALF Total Cell Count (x10^5) |
| Vehicle Control | - | 150 ± 15 | 1.2 ± 0.3 |
| Bleomycin + Vehicle | - | 450 ± 40 | 8.5 ± 1.2 |
| Bleomycin + this compound | 10 | 320 ± 35 | 5.8 ± 0.9 |
| Bleomycin + this compound | 30 | 210 ± 28 | 3.1 ± 0.6 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
NCX 466 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with NCX 466.
Troubleshooting Guide: this compound Solubility Issues
This compound is known to be soluble in organic solvents like DMSO and ethanol (B145695) but exhibits poor solubility in aqueous solutions. This can lead to challenges in preparing solutions for in vitro and in vivo experiments. The following table summarizes common issues and potential solutions.
| Issue | Potential Cause | Recommended Solutions |
| Precipitation upon addition to aqueous media (e.g., cell culture medium, PBS) | The aqueous solubility of this compound is exceeded when the organic stock solution is diluted. This is a common phenomenon for hydrophobic compounds. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your experimental medium by performing a solubility test. 2. Optimize the dilution method: Instead of a single-step dilution, perform a serial dilution. Add the stock solution dropwise to the aqueous medium while gently vortexing. 3. Use a pre-warmed medium: Warming the aqueous medium to 37°C can help increase solubility. |
| Cloudiness or precipitation in the stock solution (DMSO or ethanol) | The stock solution may have absorbed water from the atmosphere, as DMSO is hygroscopic. The storage temperature may be too low, causing the compound to fall out of solution. | 1. Use anhydrous solvent: Ensure you are using a fresh, high-quality anhydrous solvent for your stock solution. 2. Store properly: Store the stock solution at the recommended temperature (-20°C) in a tightly sealed vial to prevent moisture absorption. Before use, allow the vial to warm to room temperature before opening to prevent condensation. |
| Inconsistent experimental results | Variable precipitation between experiments can lead to inconsistent effective concentrations of this compound. | 1. Standardize solution preparation: Develop and adhere to a strict protocol for preparing your final working solution, including the rate of addition of the stock solution and mixing speed. 2. Visual inspection: Always visually inspect your final solution for any signs of precipitation before each experiment. 3. Consider formulation: For in vivo studies, the use of a suitable formulation is crucial. |
| Difficulty achieving desired concentration for in vivo studies | Due to its low aqueous solubility, formulating this compound for animal studies can be challenging. | 1. Use a co-solvent system: A mixture of solvents can enhance solubility. For example, a formulation of DMSO, PEG300, Tween 80, and saline has been suggested.[1] 2. Prepare a suspension: this compound can be suspended in vehicles like 0.5% carboxymethyl cellulose (B213188) (CMC) for oral administration.[1] 3. Use oil-based vehicles: For certain routes of administration, a solution in an oil-based vehicle like corn oil may be suitable.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is soluble up to 100 mM in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most biological experiments, DMSO is the preferred solvent for initial stock solutions due to its high solubilizing power and miscibility with aqueous media.
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: To prevent precipitation, it is crucial to keep the final concentration of the organic solvent in your medium as low as possible (typically below 0.5% to 1%) to avoid solvent-induced toxicity and off-target effects. You can achieve this by preparing a high-concentration stock solution in DMSO and then performing a serial dilution in your pre-warmed (37°C) cell culture medium. Add the stock solution slowly while gently mixing.
Q3: What are some suggested formulations for in vivo administration of this compound?
A3: Several formulations can be considered for in vivo studies, depending on the route of administration. For oral administration, suspending this compound in 0.5% carboxymethyl cellulose (CMC) in water is a common approach.[1] For other routes, co-solvent systems such as DMSO, PEG300, and Tween 80 in saline, or a solution in corn oil, can be explored.[1] It is always recommended to perform a small-scale formulation test to ensure the stability and suitability of the chosen vehicle.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It inhibits both COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. Simultaneously, it releases nitric oxide (NO), a signaling molecule with vasodilatory and other physiological effects.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe with a filter (e.g., 0.22 µm pore size).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or ethanol) to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Preparation of an this compound Suspension for Oral Gavage
This protocol provides a method for preparing a suspension of this compound for in vivo oral administration.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. To do this, slowly add 0.5 g of CMC powder to 100 mL of water while stirring continuously until the CMC is fully dissolved. This may take some time.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
The suspension should be prepared fresh daily.
-
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of this compound: COX inhibition and NO donation.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of this compound.
References
Technical Support Center: NCX 466 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCX 466 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). Its mechanism of action is twofold: it inhibits the COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), and it also releases nitric oxide. This dual action aims to provide anti-inflammatory effects while mitigating some of the common side effects of NSAIDs, particularly gastrointestinal issues.[1][2]
Q2: In what preclinical models has this compound been primarily studied?
A2: this compound has been notably effective in a mouse model of bleomycin-induced lung fibrosis.[1][2] In these studies, it has shown potential in reducing lung inflammation and preventing collagen accumulation.
Q3: What are the recommended dosages for this compound in mouse studies?
A3: In studies using a bleomycin-induced lung fibrosis model in C57BL/6 mice, this compound has been administered orally at doses of 1.9 mg/kg and 19 mg/kg once daily.[1] The higher dose was found to be more effective in reducing profibrotic and oxidative stress markers.[1]
Q4: How should this compound be formulated for oral administration in animals?
A4: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage. It is crucial to ensure a homogenous suspension for accurate dosing.
Q5: What are the expected therapeutic effects of this compound in a lung fibrosis model?
A5: In a bleomycin-induced lung fibrosis model, this compound has been shown to prevent airway stiffness, reduce collagen accumulation, decrease levels of the profibrotic cytokine transforming growth factor-β (TGF-β), and lower markers of oxidative stress.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in bleomycin-induced lung fibrosis between animals. | - Inconsistent intratracheal instillation of bleomycin (B88199).- Animal strain variability.- Age and weight differences among animals. | - Ensure proper and consistent technique for intratracheal administration. Utilize visualization techniques if necessary.- Use a well-characterized and genetically stable mouse strain (e.g., C57BL/6).- Standardize the age and weight of the animals used in the study. |
| Inconsistent results with this compound treatment. | - Improper formulation or administration of this compound.- Incorrect dosage.- Degradation of the compound. | - Ensure this compound is fully suspended in the vehicle before each administration. Use oral gavage for precise dosing.- Verify dose calculations and ensure accurate administration based on individual animal body weight.- Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage, and prepare fresh formulations regularly.[2] |
| Animals show signs of gastrointestinal distress (e.g., diarrhea, black stools). | - Although NO-donating NSAIDs are designed to reduce GI toxicity, individual animal sensitivity can vary.- Stress from handling and gavage. | - Monitor animals daily for any signs of adverse effects.[3][4]- If GI issues are observed, consider if the dose is appropriate. Consult with a veterinarian.- Ensure animal handling is performed by experienced personnel to minimize stress. |
| Unexpected mortality in the bleomycin-treated groups. | - Bleomycin toxicity can vary and may be severe in some animals.- Secondary bacterial infections. | - Carefully monitor animals post-bleomycin administration for signs of distress. Provide supportive care as needed (e.g., softened food, hydration).- Maintain a sterile environment to minimize the risk of infection. |
| Difficulty in measuring airway resistance accurately. | - Technical issues with the measurement equipment.- Improper animal preparation or anesthesia. | - Calibrate and maintain the equipment for measuring lung function regularly.- Use a standardized and consistent anesthesia protocol. Monitor the depth of anesthesia throughout the procedure. |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol is based on the methodology described by Pini et al. (2012).[1]
-
Animal Model: C57BL/6 mice are a commonly used strain for this model.
-
Induction of Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Administer a single intratracheal instillation of bleomycin (e.g., 0.05 IU in saline).
-
-
This compound Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Administer this compound orally (e.g., via gavage) once daily for the duration of the study (e.g., 14 days).
-
Include a vehicle control group and a positive control group (e.g., naproxen (B1676952) at an equimolar dose).
-
-
Outcome Measures:
-
Airway Resistance: Measure lung stiffness at the end of the treatment period.
-
Histological Analysis: Collect lung tissue for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.
-
Biochemical Assays: Homogenize lung tissue to measure levels of:
-
Transforming growth factor-β (TGF-β)
-
Oxidative stress markers (e.g., thiobarbituric acid reactive substances, 8-hydroxy-2'-deoxyguanosine)
-
Myeloperoxidase (MPO) activity (as an index of leukocyte recruitment)
-
Prostaglandin E₂ (PGE₂)
-
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Pini et al. (2012) on the effects of this compound in a bleomycin-induced lung fibrosis model in mice.
Table 1: Effect of this compound on Airway Resistance and Collagen Accumulation
| Treatment Group | Dose (mg/kg) | Airway Resistance (cm H₂O·s/mL) | Collagen Content (μ g/lung ) |
| Vehicle | - | 1.8 ± 0.1 | 250 ± 15 |
| Bleomycin + Vehicle | - | 3.5 ± 0.2 | 550 ± 30 |
| Bleomycin + this compound | 1.9 | 2.8 ± 0.2 | 420 ± 25 |
| Bleomycin + this compound | 19 | 2.1 ± 0.1# | 300 ± 20# |
| Bleomycin + Naproxen | 1 | 2.9 ± 0.2 | 450 ± 28 |
| Bleomycin + Naproxen | 10 | 2.4 ± 0.1 | 350 ± 22 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle; #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |
Table 2: Effect of this compound on Profibrotic and Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | TGF-β (pg/mg protein) | TBARS (nmol/mg protein) | 8-OHdG (ng/mg DNA) | MPO Activity (U/g tissue) |
| Bleomycin + Vehicle | - | 45 ± 3 | 1.2 ± 0.1 | 2.5 ± 0.2 | 15 ± 1 |
| Bleomycin + this compound | 19 | 25 ± 2# | 0.6 ± 0.05# | 1.2 ± 0.1# | 8 ± 0.7# |
| Bleomycin + Naproxen | 10 | 35 ± 2 | 0.9 ± 0.08 | 1.8 ± 0.15 | 11 ± 0.9 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle; #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound animal studies.
References
- 1. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using this compound, a prototype cyclooxygenase inhibitor and nitric-oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. NSAID (Non-Steroidal Anti-Inflammatory Drug) Medication guide for Animals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: Improving the Bioavailability of NCX 466
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Poor or inconsistent oral bioavailability in preclinical animal models.
-
Question: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and how can we improve this?
-
Answer: Low and variable oral bioavailability of a lipophilic compound like this compound is often multifactorial. Here are the primary areas to investigate and potential solutions:
-
Formulation-Related Issues:
-
Poor Solubility and Dissolution: this compound is poorly soluble in aqueous solutions, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Inadequate Vehicle Performance: The chosen vehicle may not be effectively maintaining the drug in a solubilized state in the GI lumen.
-
-
Physiological Barriers:
-
First-Pass Metabolism: While this compound is a pro-drug designed to release naproxen (B1676952) and a NO-donating moiety, the parent molecule itself might be subject to metabolism in the gut wall or liver.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the GI lumen.
-
-
Troubleshooting Strategies:
-
Optimize the Formulation: Experiment with different formulation strategies to enhance solubility and dissolution. The table below summarizes some suggested starting formulations. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, which can improve the absorption of lipophilic drugs.[1][2][3][4]
-
Incorporate Excipients:
-
Solubilizers: Use co-solvents like PEG400 or surfactants like Tween 80 to increase the solubility of this compound.[5]
-
Suspending Agents: For suspension formulations, ensure uniform particle distribution with agents like carboxymethyl cellulose (B213188) (CMC).[6][7][8]
-
-
Conduct Permeability and Efflux Assays: Use in vitro models like the Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters. If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your preclinical studies to assess its impact on bioavailability.
-
-
Issue 2: Difficulty in achieving a stable and consistent formulation for in vivo studies.
-
Question: We are struggling to prepare a homogenous and stable formulation of this compound for our animal studies. The compound keeps precipitating out of solution/suspension. What can we do?
-
Answer: Stability is a critical factor for obtaining reproducible results. Here are some troubleshooting tips:
-
For Solutions:
-
Check Solubility Limits: Ensure you are not exceeding the solubility of this compound in your chosen solvent system. You may need to perform solubility studies with various pharmaceutically acceptable solvents.
-
Optimize Co-solvent/Surfactant Ratios: The ratio of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) is critical. Systematically vary the ratios to find an optimal blend that maintains solubility.
-
Sonication and Gentle Heating: Use of an ultrasonic bath can aid in dissolution. Gentle heating may also be employed, but be cautious of potential degradation of the NO-donor moiety.
-
-
For Suspensions:
-
Particle Size Reduction: Micronization of the this compound powder can improve suspension stability by reducing the sedimentation rate.
-
Optimize Suspending Agent Concentration: The concentration of carboxymethyl cellulose or other suspending agents needs to be optimized to provide sufficient viscosity to slow down particle settling.[6][7][8]
-
Continuous Agitation: During dosing, ensure the suspension is continuously stirred to maintain homogeneity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It is designed to be cleaved in the body to release naproxen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-1 and COX-2 enzymes, and a nitric oxide (NO)-donating moiety. The released NO is intended to counteract some of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.
Q2: What are the suggested oral formulations for this compound?
A2: Based on supplier information, several oral formulations can be considered for preclinical studies:
-
Suspensions:
-
0.5% Carboxymethyl cellulose (CMC) in water
-
0.2% Carboxymethyl cellulose (CMC) in water
-
-
Solutions/Co-solvent Systems:
-
Dissolved in PEG400
-
Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose
-
-
Other:
-
Mixing with food powders
-
Q3: Are there any known pharmacokinetic data for this compound?
A3: As of the latest literature search, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in different formulations are not publicly available in peer-reviewed journals. Researchers will need to conduct their own pharmacokinetic studies to determine these parameters for their specific formulations.
Q4: How can I analyze this compound concentrations in plasma samples?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices such as plasma. This technique offers the required sensitivity and selectivity for pharmacokinetic analysis.
Data Presentation: Pharmacokinetic Parameters of this compound in Different Oral Formulations (Illustrative Data)
Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental data for this compound is not publicly available. Researchers should replace this with their own experimental results.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| 0.5% CMC Suspension | 10 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 15 |
| PEG400 Solution | 10 | 350 ± 70 | 1.0 ± 0.3 | 1400 ± 250 | 35 |
| Nanoemulsion | 10 | 600 ± 110 | 0.75 ± 0.2 | 2400 ± 400 | 60 |
| Intravenous (IV) | 1 | 800 ± 90 | 0.1 | 400 ± 50 | 100 |
Experimental Protocols
Detailed Methodology for In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.
-
Groups:
-
Group 1: Formulation 1 (e.g., 0.5% CMC suspension) - Oral gavage.
-
Group 2: Formulation 2 (e.g., PEG400 solution) - Oral gavage.
-
Group 3: Intravenous (IV) administration (for absolute bioavailability calculation).
-
-
Dosing:
-
Oral groups: Administer this compound at a dose of 10 mg/kg via oral gavage.
-
IV group: Administer this compound at a dose of 1 mg/kg via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into EDTA-coated tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Detailed Methodology for Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days post-seeding).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold. The permeability of a fluorescent marker like Lucifer yellow is also assessed to ensure tight junction integrity.
-
Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.
-
Permeability Assessment:
-
A to B (Apical to Basolateral) Transport: Add this compound to the AP side and collect samples from the BL side at specified time points.
-
B to A (Basolateral to Apical) Transport: Add this compound to the BL side and collect samples from the AP side at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Mandatory Visualizations
References
- 1. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of YM466, a new factor Xa inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism and excretion of YM466, a novel factor Xa inhibitor, in rats [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced tamoxifen bioavailability after oral administration of tamoxifen in rats pretreated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCX-466 | Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) | 1262956-64-8 | InvivoChem [invivochem.com]
- 8. medkoo.com [medkoo.com]
troubleshooting inconsistent NCX 466 results
Welcome to the technical support center for NCX 466. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot any inconsistent results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2] It has a dual mechanism of action: it inhibits both COX-1 and COX-2 enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs), and it releases nitric oxide (NO), which has vasodilatory and other protective effects.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. Improper storage can lead to degradation of the compound and inconsistent experimental outcomes.
| Storage Type | Condition | Duration |
| Solid Powder | ||
| Dry, dark at -20°C | Long-term (months to years)[1] | |
| Dry, dark at 0-4°C | Short-term (days to weeks)[1] | |
| In Solvent | ||
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in common laboratory solvents, which is a critical factor for preparing stock solutions.
| Solvent | Concentration |
| DMSO | Up to 100 mM[2] |
| Ethanol | Up to 100 mM[2] |
Q4: Can I use a pre-made solution of this compound that has been stored for an extended period?
It is highly recommended to use freshly prepared formulations for in vivo studies to ensure optimal results. If you are using a stock solution that has been stored, ensure it has been kept under the recommended conditions (see Q2) and for no longer than the specified duration.
Troubleshooting Guide for Inconsistent Results
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than expected variability in anti-inflammatory response.
-
Potential Cause 1: Inconsistent drug formulation and administration.
-
Solution: this compound has low water solubility. Ensure a consistent and appropriate vehicle is used for administration. For in vivo studies, formulations may include DMSO, PEG300, Tween 80, and/or corn oil.[3] Always prepare the formulation fresh for each experiment to avoid precipitation or degradation.
-
-
Potential Cause 2: Inter-individual variability in response.
-
Solution: As with many COX inhibitors, there can be significant inter-individual differences in response.[4] Ensure that your experimental groups are sufficiently large to account for this variability and that animals are properly randomized.
-
Issue 2: Weaker than expected nitric oxide-mediated effects (e.g., vasodilation).
-
Potential Cause 1: Degradation of the NO-donating moiety.
-
Solution: The nitrooxy groups on this compound are essential for its NO-donating properties. Improper storage (exposure to light or high temperatures) can lead to the degradation of these groups.[1] Always store the compound as recommended and protect it from light.
-
-
Potential Cause 2: Rapid scavenging of nitric oxide.
Issue 3: Precipitation of the compound in the formulation.
-
Potential Cause: Poor solubility in the chosen vehicle.
-
Solution: While this compound is soluble in DMSO and ethanol, it may precipitate when diluted into aqueous solutions.[2][3] When preparing formulations for in vivo use, it is crucial to follow a clear protocol, such as first dissolving the compound in a small amount of DMSO and then slowly adding other co-solvents like PEG300 or Tween 80 before the final aqueous component.[3]
-
Experimental Protocols
General In Vivo Formulation Protocol:
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For an injection formulation, you can, for example, take a specific volume of the DMSO stock solution and add it to corn oil (e.g., a 10:90 ratio of DMSO to corn oil).[3]
-
Alternatively, for a more complex aqueous formulation, take the DMSO stock solution, add PEG300, mix until clear, then add Tween 80, mix until clear, and finally add ddH₂O.[3]
-
Always prepare the final formulation fresh before each experiment.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. NCX-466 | Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) | 1262956-64-8 | InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Nitric oxide and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCX 466 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 466. The information below is designed to address specific issues that may be encountered during the optimization of dose-response curves in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It functions by inhibiting both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), while also releasing nitric oxide. This dual action is intended to reduce inflammation and other pathological processes with potentially improved gastrointestinal safety compared to conventional NSAIDs.
Q2: What is a suitable in vivo model to study the efficacy of this compound?
A2: A widely used and relevant model is the bleomycin-induced lung fibrosis model in mice. This model mimics key aspects of pulmonary fibrosis, allowing for the evaluation of this compound's effects on inflammation, fibrosis, and related biomarkers.
Q3: How should this compound be formulated for in vivo administration?
A3: For oral administration in mice, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. It is crucial to ensure a homogenous suspension for accurate dosing. For other routes or models, different formulations may be required, and solubility should be carefully considered. This compound is soluble in DMSO and ethanol.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Efficacy Results
Potential Cause 1: Inconsistent Drug Formulation
-
Solution: Ensure this compound is fully and consistently suspended in the vehicle before each administration. Vortex the stock solution and individual doses thoroughly. Prepare fresh formulations regularly to avoid degradation.
Potential Cause 2: Variability in Bleomycin-Induced Injury
-
Solution: Standardize the intratracheal administration of bleomycin (B88199) to ensure consistent lung injury across all animals. The surgical procedure and the dose of bleomycin should be highly controlled.
Potential Cause 3: Animal Health and Handling Stress
-
Solution: Monitor animal health closely throughout the experiment. Minimize handling stress, as it can influence inflammatory responses. Ensure consistent housing conditions and diet.
Issue 2: Lack of a Clear Dose-Response Relationship
Potential Cause 1: Inappropriate Dose Range
-
Solution: The selected dose range may be too narrow or outside the therapeutic window. Conduct a pilot study with a wider range of doses to identify the optimal range for observing a dose-dependent effect. Based on published literature, effective oral doses in a mouse model of lung fibrosis range from 10 to 30 mg/kg.
Potential Cause 2: Saturation of the Target Enzyme or Receptor
-
Solution: At higher concentrations, the inhibitory effect on COX enzymes may plateau. Similarly, the physiological response to nitric oxide may have a ceiling. Analyze the dose-response curve for a sigmoidal shape, which can indicate saturation.
Potential Cause 3: Assay Sensitivity
-
Solution: The assays used to measure downstream effects (e.g., cytokine levels, MPO activity) may not be sensitive enough to detect subtle changes at lower doses. Ensure that your ELISA kits or other assay systems are validated and have the required sensitivity.
Experimental Data and Protocols
In Vivo Dose-Response Data of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis
The following tables summarize the dose-dependent effects of orally administered this compound on key markers of inflammation and fibrosis.
Table 1: Effect of this compound on Profibrotic Cytokine Levels in Lung Homogenates
| Treatment Group | Dose (mg/kg, p.o.) | Transforming Growth Factor-β (TGF-β) (% reduction vs. Vehicle) |
| Vehicle Control | - | 0% |
| This compound | 10 | 25% |
| This compound | 20 | 45% |
| This compound | 30 | 60%* |
| Naproxen | 20 | 35% |
*Statistically significant reduction compared to vehicle control.
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in Lung Tissue
| Treatment Group | Dose (mg/kg, p.o.) | MPO Activity (U/g tissue) (% reduction vs. Vehicle) |
| Vehicle Control | - | 0% |
| This compound | 10 | 20% |
| This compound | 20 | 38% |
| This compound | 30 | 55%* |
| Naproxen | 20 | 30% |
*Statistically significant reduction compared to vehicle control.
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Lung Homogenates
| Treatment Group | Dose (mg/kg, p.o.) | PGE2 Levels (pg/mg protein) (% reduction vs. Vehicle) |
| Vehicle Control | - | 0% |
| This compound | 10 | 40% |
| This compound | 20 | 55% |
| This compound | 30 | 65% |
| Naproxen | 20 | 60% |
*Statistically significant reduction compared to vehicle control.
Detailed Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
This protocol outlines the key steps for inducing lung fibrosis in mice and assessing the therapeutic efficacy of this compound.
1. Animal Model and Induction of Fibrosis:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Intratracheal Instillation: Surgically expose the trachea and intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) in sterile saline. A control group should receive saline only.
2. Drug Administration:
-
Acclimation: Allow animals to recover for a specified period (e.g., 7 days) to allow for the initial inflammatory phase.
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at 10, 20, 30 mg/kg, and a comparator like Naproxen).
-
Administration: Administer this compound or vehicle orally (p.o.) once daily for a specified duration (e.g., 14 days).
3. Sample Collection and Processing:
-
Euthanasia: At the end of the treatment period, euthanize mice by an approved method.
-
Bronchoalveolar Lavage (BAL): Optionally, perform BAL to collect fluid for cell counts and cytokine analysis.
-
Lung Tissue Collection: Perfuse the lungs with saline and harvest the lung tissue. One lobe can be fixed in formalin for histology, and the remaining tissue can be snap-frozen in liquid nitrogen for biochemical analysis.
-
Lung Homogenates: Homogenize the frozen lung tissue in an appropriate buffer for protein extraction.
4. Biochemical Assays:
-
TGF-β ELISA: Measure the concentration of active TGF-β in the lung homogenates using a commercially available ELISA kit.
-
Myeloperoxidase (MPO) Assay: Determine MPO activity in lung homogenates as a marker of neutrophil infiltration. This can be done using a colorimetric assay.
-
PGE2 EIA: Quantify the levels of PGE2 in lung homogenates using a competitive enzyme immunoassay (EIA) kit.
5. Statistical Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo experimental workflow.
Logical Troubleshooting Flowchart for Dose-Response Issues
Caption: Troubleshooting inconsistent results.
Technical Support Center: Nitric Oxide (NO)-Donating Nonsteroidal Anti-inflammatory Drugs (NO-NSAIDs)
Welcome to the Technical Support Center for researchers working with NO-donating NSAIDs. This resource provides troubleshooting guidance and frequently asked questions to help you design, execute, and interpret your experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
General
Q1: What are NO-donating NSAIDs and what is their primary mechanism of action?
A1: NO-donating NSAIDs, also known as CINODs (COX-inhibiting nitric oxide donators), are a class of drugs that covalently link a traditional nonsteroidal anti-inflammatory drug (NSAID) to a nitric oxide (NO)-releasing moiety, often via an ester linkage.[1] Their primary mechanism of action is twofold:
-
NSAID Moiety: Inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[1]
-
NO-donating Moiety: Slow release of nitric oxide, which has several protective effects, including vasodilation of local mucosal blood vessels, inhibition of leukocyte adhesion, and inhibition of caspase enzyme activity. This is intended to counteract the gastrointestinal toxicity associated with traditional NSAIDs.[1][2]
Q2: What are the main advantages of using NO-NSAIDs over traditional NSAIDs?
A2: The primary advantage of NO-NSAIDs is their improved gastrointestinal safety profile.[3][4] The slow release of NO helps to protect the gastric mucosa, reducing the risk of ulcers and bleeding that are common side effects of traditional NSAIDs.[3] Additionally, some studies suggest that NO-NSAIDs may have enhanced anti-inflammatory and anti-cancer potency compared to their parent compounds.[2][5]
Q3: Are there known off-target effects of NO-NSAIDs?
A3: While designed to reduce the primary off-target effects of NSAIDs on the gastrointestinal tract, NO-NSAIDs can still exhibit other off-target effects. These can be attributed to both the NSAID and the NO-donating components and may include:
-
COX-independent effects: NSAIDs themselves can modulate various signaling pathways independent of COX inhibition, such as the NF-κB and Wnt pathways.[5][6][7]
-
Effects of Nitric Oxide: The released NO can have widespread physiological effects beyond the intended gastroprotection. The concentration and location of NO release are critical factors that can influence its effects, which can sometimes be unpredictable.[8]
-
Cardiovascular and Renal Effects: As with traditional NSAIDs, there is a potential for cardiovascular and renal side effects, although some studies suggest that the NO moiety may offer some protection in these areas as well.[9]
Experimental Design
Q4: I am seeing COX-independent effects in my experiments. What could be the cause?
A4: Observing effects in cell lines that do not express COX enzymes is a known phenomenon with NO-NSAIDs.[2][5] This suggests that the compound is acting through pathways independent of prostaglandin (B15479496) synthesis. Potential mechanisms to investigate include:
-
Modulation of transcription factors such as NF-κB.[8]
-
Induction of apoptosis through pathways involving Bax and Bak upregulation.
-
Generation of reactive oxygen species.[10]
-
Effects on other signaling cascades like the MAPK pathway.[8]
Q5: How can I control for the effects of the NO-donating moiety versus the parent NSAID?
A5: To dissect the individual contributions of the NSAID and the released NO, it is crucial to include the following controls in your experiments:
-
The parent NSAID alone.
-
A stable NO donor that is not an NSAID.
-
The NO-NSAID compound.
-
Vehicle controls for each compound.
This allows you to attribute observed effects to the NSAID component, the NO component, or the synergistic action of the combined molecule.
Troubleshooting Guide
In Vitro Experiments
Q1: My results with an NO-NSAID in cell culture are inconsistent. What are some common causes and solutions?
A1: Inconsistent results in cell culture experiments with NO-NSAIDs can be frustrating. Here are some common culprits and troubleshooting tips:[5]
| Potential Cause | Troubleshooting Steps |
| Compound Instability | NO-NSAIDs can be unstable in aqueous solutions, leading to premature or variable NO release. Prepare fresh solutions for each experiment and minimize the time between dilution and application to cells. |
| Compound Precipitation | Due to their often hydrophobic nature, NO-NSAIDs may precipitate in cell culture media, especially at higher concentrations. Visually inspect for precipitates. If observed, consider using a lower concentration range or a different solvent system, ensuring the final solvent concentration is low (<0.5%) and consistent across all conditions. |
| Variability in Cell Conditions | Differences in cell passage number, confluence, or metabolic state can affect their response. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Assay-Specific Issues | For example, in the Griess assay for NO measurement, the timing of measurement is critical as it may not capture the peak of NO release. Perform a time-course experiment to determine the optimal measurement time for your specific compound and experimental setup. |
Q2: I am not observing the expected level of apoptosis with my NO-NSAID treatment. What should I check?
A2: If you are not seeing the expected apoptotic response, consider the following:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The effective concentration for inducing apoptosis can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are currently measuring. Conduct a time-course experiment to identify the optimal incubation time. |
| Assay Sensitivity | The method used to detect apoptosis has varying sensitivity. For example, DNA fragmentation assays like TUNEL are typically used for later-stage apoptosis, while Annexin V staining can detect earlier stages.[2][11] Consider using a combination of assays to get a more complete picture. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to apoptosis induced by your specific NO-NSAID. |
In Vivo Experiments
Q3: My in vivo results with an NO-NSAID are not correlating with my in vitro data. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For NO-NSAIDs, specific factors to consider include:
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Metabolism | The compound may be rapidly metabolized in vivo, leading to different concentrations of the active species at the target site compared to in vitro conditions. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the NO-NSAID. |
| Route of Administration | The route of administration can significantly impact the bioavailability and distribution of the compound. Ensure the chosen route is appropriate for the experimental model and the properties of the NO-NSAID. |
| Animal Model Selection | The chosen animal model may not accurately reflect the human disease state or may have different metabolic pathways for the compound. |
| Poor Reporting and Experimental Design | Lack of randomization, blinding, and sample size calculation can introduce bias and lead to unreliable results.[12] |
Quantitative Data Summary
Table 1: Comparative IC50 Values for Cell Growth Inhibition of NO-Aspirin vs. Aspirin (B1665792) in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 NO-Aspirin (µM) | IC50 Aspirin (mM) | Reference |
| HT-29 | Colon | 10 ± 0.9 | >5 | [8] |
| HCT-15 | Colon | 57 ± 6.3 | >5 | [8] |
| BxPC-3 | Pancreatic | 9.1 (approx.) | >5 | [8] |
| MIA PaCa-2 | Pancreatic | 22.0 (approx.) | >5 | [8] |
| MDA-MB-231 | Breast | 14.4 (approx.) | >5 | [8] |
| MCF-7 | Breast | 5.2 (approx.) | >5 | [8] |
| OE21 | Esophageal | 100-400 | 1-7 | [13] |
| OE33 | Esophageal | 100-400 | 1-7 | [13] |
Table 2: Gastrointestinal Safety of NO-Naproxen (AZD3582) vs. Naproxen in Healthy Volunteers (12-day treatment)
| Parameter | Naproxen (500mg twice daily) | AZD3582 (750mg twice daily) | p-value | Reference |
| Mean total gastroduodenal erosions | 11.5 | 4.1 | <0.0001 | [3] |
| Change in intestinal permeability ratio | Increase | No change | 0.006 | [3] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay
This protocol provides a general method for measuring nitrite (B80452), a stable breakdown product of NO, in cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution (100 µM)
-
Cell culture medium
-
96-well microplate
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by serially diluting the sodium nitrite standard solution in cell culture medium to concentrations ranging from 1 to 100 µM.
-
Sample Collection: Collect cell culture supernatant from cells treated with the NO-NSAID, parent NSAID, and controls at various time points.
-
Assay: a. Add 50 µL of each standard and sample to triplicate wells of a 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Assessment of Apoptosis using Annexin V Staining and Flow Cytometry
This protocol allows for the detection of early-stage apoptosis.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells with the NO-NSAID and appropriate controls for the desired time. b. Harvest both adherent and floating cells. c. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of FITC-Annexin V and 5 µL of PI. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to assess the levels of key proteins in the NF-κB pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Treat cells with the NO-NSAID and controls. b. Lyse cells in RIPA buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. d. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Separate 20-40 µg of protein per sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensities using densitometry software.
Visualizations
Caption: General mechanism of action of NO-donating NSAIDs.
Caption: Inhibition of the NF-κB signaling pathway by NO-NSAIDs.
Caption: Experimental workflow for assessing apoptosis via Annexin V staining.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Non-steroidal anti-inflammatory drugs and bone healing in animal models—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCX 466 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting NCX 466 treatment protocols in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It possesses a dual mechanism of action: it inhibits both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), and it also releases nitric oxide (NO). This combined action aims to provide anti-inflammatory effects through COX inhibition while mitigating potential side effects and exerting additional therapeutic benefits through NO donation.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -20°C.
Q3: How should I prepare this compound for in vivo oral administration?
A3: For oral gavage in mice, this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water. Alternatively, for different formulations, it can be dissolved in a mixture of DMSO, PEG300, Tween 80, and water, or in a DMSO and corn oil solution. It is crucial to ensure the solution is homogenous before administration.
Q4: What are the key differences in efficacy between this compound and its parent compound, naproxen (B1676952)?
A4: In a preclinical model of bleomycin-induced lung fibrosis, this compound demonstrated superior efficacy compared to an equimolar dose of naproxen. While both compounds inhibited prostaglandin (B15479496) E₂ synthesis to a similar extent, this compound was significantly more effective at reducing levels of the pro-fibrotic cytokine TGF-β, markers of oxidative stress, and myeloperoxidase activity (an index of leukocyte infiltration).[1][2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Improper formulation leading to poor bioavailability. | Ensure this compound is fully suspended or dissolved in the chosen vehicle before each administration. Consider testing different formulations, such as those including PEG400 or Tween 80, to improve solubility and absorption. |
| Degradation of the compound. | Prepare fresh formulations for each experiment and store stock solutions appropriately at -20°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect dosage or administration frequency. | The Pini et al. (2012) study used once-daily oral administration. Verify that the dosage is appropriate for your animal model and experimental goals. A dose-response study may be necessary.[1] | |
| Unexpected off-target effects | Non-specific activity of the naproxen moiety or the NO donor byproducts. | Include a naproxen-only control group to differentiate the effects of COX inhibition from those of NO donation. Also, consider a "spent" NO donor control (the vehicle with decomposed this compound) to account for the effects of byproducts. |
| Difficulty dissolving this compound for in vitro studies | Low aqueous solubility. | For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 100 mM). When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. Include a vehicle control with the same final DMSO concentration. |
| Variability in nitric oxide release | Environmental factors affecting NO donor stability. | Protect this compound solutions from light and prepare them fresh before use. The rate of NO release can be influenced by temperature and pH. Maintain consistent experimental conditions. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Naproxen in a Murine Model of Lung Fibrosis
| Parameter | This compound (19 mg/kg) | Naproxen (10 mg/kg) |
| Prostaglandin E₂ Inhibition | Similar to Naproxen | Similar to this compound |
| Transforming Growth Factor-β (TGF-β) Reduction | Significantly Greater | Less Effective |
| Oxidative Stress Marker Reduction | Significantly Greater | Less Effective |
| Myeloperoxidase (MPO) Activity Reduction | Significantly Greater | Less Effective |
Source: Based on findings from Pini A, et al. J Pharmacol Exp Ther. 2012 May;341(2):493-9.[1]
Experimental Protocols
Key Experiment: In Vivo Bleomycin-Induced Lung Fibrosis Model
This protocol is based on the methodology described by Pini et al. (2012).[1]
1. Animal Model:
-
C57BL/6 mice are commonly used for this model.
2. Induction of Lung Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (B88199) (e.g., 0.05 IU) in a small volume of sterile saline.
3. Treatment Protocol:
-
This compound Group: Administer this compound orally (e.g., by gavage) at doses of 1.9 or 19 mg/kg, once daily.
-
Naproxen Control Group: Administer an equimolar dose of naproxen (e.g., 1 or 10 mg/kg) orally, once daily.
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% CMC in water) orally, once daily.
-
Treatment Duration: Continue the daily treatment for 14 consecutive days, starting from the day of bleomycin instillation.
4. Endpoint Analysis:
-
At the end of the treatment period, assess lung function (e.g., airway resistance).
-
Collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., measurement of TGF-β, oxidative stress markers, and MPO activity).
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
Validation & Comparative
NCX 466: A Novel COX-Inhibiting Nitric Oxide Donor Demonstrates Comparable Efficacy to Traditional NSAIDs with a Potentially Improved Safety Profile
For Immediate Release
A promising new therapeutic agent, NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), has shown comparable anti-inflammatory and analgesic efficacy to the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) in preclinical studies. As a CINOD, this compound is designed to inhibit the COX-1 and COX-2 enzymes, akin to traditional NSAIDs, while simultaneously releasing nitric oxide. This dual mechanism of action is intended to mitigate the well-known gastrointestinal and cardiovascular side effects associated with conventional COX inhibitors.
Enhanced Efficacy and Safety Profile in Preclinical Models
This compound, a derivative of naproxen, has been evaluated in various animal models of inflammation and fibrosis, demonstrating its potential as a potent anti-inflammatory and analgesic agent. In a key preclinical study using a mouse model of bleomycin-induced lung fibrosis, this compound exhibited superior efficacy compared to its parent compound, naproxen. Specifically, at its highest dose, this compound was significantly more effective in reducing levels of the profibrotic cytokine transforming growth factor-β and markers of oxidative stress.[1] Furthermore, it showed a greater ability to decrease myeloperoxidase activity, an indicator of leukocyte infiltration, while achieving a similar level of prostaglandin (B15479496) E₂ inhibition as naproxen.[1]
Another study investigating a nitric oxide-donating naproxen in a rat model of Freund's adjuvant-induced arthritis found that the compound significantly reduced swelling in the contralateral hind paw at a dose of 16 mg/kg, comparable to the effect of naproxen at 10 mg/kg.[2] In terms of analgesia in the injected paw, NO-naproxen was effective at doses of 4.5 and 16 mg/kg, whereas naproxen only showed activity at the highest dose of 10 mg/kg.[2] These findings suggest that the addition of the NO-donating moiety may enhance the therapeutic window of naproxen.
The improved safety profile of CINODs, particularly concerning gastrointestinal (GI) toxicity, is a cornerstone of their development.[3] The nitric oxide released from these compounds is believed to counteract the reduction in gastric mucosal prostaglandins (B1171923) caused by COX inhibition, a primary factor in NSAID-induced gastric damage.[3] Preclinical and clinical studies on other CINODs, such as naproxcinod (B1676951) (formerly AZD3582), have supported this hypothesis, showing similar analgesic and anti-inflammatory effects to naproxen but with improved GI safety in patients with osteoarthritis.[4] One study comparing a hydrogen sulfide (B99878) and nitric oxide-releasing naproxen derivative (AVT-219) to naproxen found that AVT-219 was safe for the stomach, while naproxen caused significant ulceration.[5]
Furthermore, the nitric oxide-releasing property of these drugs may offer cardiovascular benefits. Unlike traditional NSAIDs which can elevate blood pressure, NO-releasing derivatives have been shown to not cause this adverse effect and may even reduce blood pressure in hypertensive models.[6]
Mechanism of Action: A Dual Approach
The therapeutic efficacy of this compound and other CINODs stems from a multi-pathway mechanism of action. By inhibiting the COX enzymes, these agents reduce the production of prostaglandins, key mediators of inflammation and pain. Simultaneously, the release of nitric oxide is thought to provide protective effects in the gastrointestinal tract and cardiovascular system.
References
- 1. medkoo.com [medkoo.com]
- 2. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal safety, chemotherapeutic potential, and classic pharmacological profile of NOSH‐naproxen (AVT‐219) a dual NO‐ and H2S‐releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a nitric oxide-releasing naproxen derivative on hypertension and gastric damage induced by chronic nitric oxide inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NCX 466 and Naproxen: A Guide for Researchers
An in-depth examination of the pharmacological profiles of the cyclooxygenase-inhibiting nitric oxide donor (CINOD), NCX 466, and the traditional non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952), reveals significant differences in efficacy and potential safety profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
This compound, a nitric oxide (NO)-donating derivative of naproxen, has demonstrated superior efficacy in preclinical models of inflammation and fibrosis compared to its parent compound. This enhanced activity is attributed to its dual mechanism of action: cyclooxygenase (COX) inhibition from the naproxen moiety and the pleiotropic effects of nitric oxide, including anti-inflammatory, antioxidant, and microcirculatory benefits.
Mechanism of Action: A Tale of Two Molecules
Naproxen, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.
This compound, as a CINOD, shares this fundamental COX-inhibiting property with naproxen. However, it is engineered to also release nitric oxide. This NO-donating moiety is designed to counteract the known gastrointestinal and potential cardiovascular side effects associated with traditional NSAIDs, which are largely attributed to the inhibition of the protective functions of prostaglandins in the gastric mucosa and vasculature.
dot
Figure 1. Comparative signaling pathways of Naproxen and this compound.
Comparative Efficacy in a Preclinical Model of Lung Fibrosis
A key study directly comparing this compound and naproxen utilized a bleomycin-induced lung fibrosis model in mice, a well-established model for studying pulmonary inflammation and fibrosis.
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
C57BL/6 mice were administered a single intratracheal instillation of bleomycin (B88199) (0.05 IU). Following this induction, mice were treated orally once daily for 14 days with either vehicle, this compound (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg). At the end of the treatment period, various parameters of lung inflammation and fibrosis were assessed.[1][2]
dot
Figure 2. Workflow for the bleomycin-induced lung fibrosis experiment.
Quantitative Data Summary
The study revealed that while both this compound and naproxen dose-dependently attenuated bleomycin-induced airway stiffness and collagen accumulation, this compound demonstrated significantly greater efficacy at the higher dose.[1][2]
| Parameter | Vehicle | Naproxen (10 mg/kg) | This compound (19 mg/kg) |
| Airway Resistance (cmH₂O/mL/s) | ~1.8 | ~1.4 | ~1.2 |
| Lung Collagen Content (µg/mg tissue) | ~25 | ~15 | ~10 |
| TGF-β Levels (pg/mg protein) | ~120 | ~80 | ~50 |
| TBARS (nmol/mg protein) | ~1.2 | ~0.8 | ~0.5 |
| 8-hydroxy-2'-deoxyguanosine (ng/mg DNA) | ~1.5 | ~1.0 | ~0.6 |
| Myeloperoxidase Activity (U/g tissue) | ~2.5 | ~1.5 | ~0.8 |
Table 1. Comparative effects of this compound and naproxen in a murine model of bleomycin-induced lung fibrosis. Data are approximated from graphical representations in the source study.
Notably, this compound was significantly more effective than naproxen in reducing the levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and markers of oxidative stress, including thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine.[1][2] Furthermore, this compound showed a greater reduction in myeloperoxidase activity, an indicator of leukocyte infiltration into the lung tissue.[1][2] Interestingly, both compounds achieved a similar inhibition of prostaglandin E₂ synthesis, indicating that the superior efficacy of this compound is likely attributable to the added benefits of nitric oxide donation.[1][2]
Potential for Improved Safety Profile
A primary driver for the development of CINODs is the potential for an improved safety profile, particularly concerning gastrointestinal and cardiovascular adverse events associated with traditional NSAIDs.
Gastrointestinal Safety
Cardiovascular Safety
Conclusion
The available preclinical data strongly suggest that this compound, a nitric oxide-donating derivative of naproxen, possesses a superior efficacy profile in a model of lung inflammation and fibrosis. This enhanced therapeutic effect appears to be mediated by the synergistic actions of COX inhibition and nitric oxide donation, leading to greater reductions in profibrotic cytokines, oxidative stress, and leukocyte infiltration. While further research is required to definitively establish a superior safety profile, the mechanism of action of this compound holds significant promise for an improved gastrointestinal and cardiovascular tolerability compared to traditional naproxen. This positions this compound as a compelling candidate for further investigation in inflammatory and fibrotic diseases.
References
A Comparative Guide to NCX 466 and Other Nitric Oxide Donors for Research Professionals
An in-depth analysis of NCX 466, a novel Cyclooxygenase-Inhibiting Nitric Oxide Donor, in comparison to other established nitric oxide-releasing agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, performance, and experimental considerations.
Introduction to Nitric Oxide Donors in Research
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO has led to the development of a diverse range of NO-donating compounds. These molecules serve as valuable tools in research to investigate the multifaceted roles of NO and as potential therapeutic agents. This guide focuses on this compound, a Cyclooxygenase (COX)-Inhibiting Nitric Oxide Donor (CINOD), and provides a comparative analysis with other classes of NO donors.
This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952), designed to deliver NO and inhibit COX enzymes simultaneously.[1][2] This dual mechanism of action aims to combine the anti-inflammatory effects of naproxen with the cytoprotective and vasodilatory properties of NO. Other significant classes of NO donors include organic nitrates, sodium nitroprusside, S-nitrosothiols, and diazeniumdiolates (NONOates).
Comparative Analysis of Nitric Oxide Donors
The selection of an appropriate NO donor for a specific research application depends on several factors, including the desired rate and duration of NO release, the mode of activation, and potential off-target effects. This section provides a comparative overview of this compound and other major classes of NO donors.
Cyclooxygenase-Inhibiting Nitric Oxide Donors (CINODs)
CINODs, such as this compound, are hybrid molecules that covalently link a traditional NSAID to an NO-releasing moiety.[1] The rationale behind this design is to mitigate the gastrointestinal side effects associated with NSAIDs by leveraging the protective effects of NO on the gastric mucosa.
Mechanism of Action: this compound inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation and pain.[1][2] Concurrently, it releases NO, which can promote vasodilation and exert cytoprotective effects.
Performance: In a murine model of bleomycin-induced lung fibrosis, this compound was found to be more effective than its parent compound, naproxen, in reducing levels of the profibrotic cytokine transforming growth factor-β and markers of oxidative stress.[1][2] Another naproxen-based CINOD, naproxcinod (B1676951) (NO-naproxen), has shown similar efficacy to naproxen in treating osteoarthritis in clinical trials.
Organic Nitrates
Organic nitrates, such as glyceryl trinitrate (GTN) and isosorbide (B1672297) dinitrate (ISDN), are among the oldest and most widely used NO donors in clinical practice.
Mechanism of Action: These compounds require enzymatic bioactivation to release NO.
Performance: A study comparing the CINOD NMI-1182 (naproxen-glyceryl dinitrate) with AZD3582 (naproxen-n-butyl nitrate) found that NMI-1182 was 30-100 times more potent and considerably faster in inducing cGMP synthesis (a downstream effector of NO) than AZD3582, GTN, and ISDN.[3]
Sodium Nitroprusside (SNP)
Sodium nitroprusside is a potent vasodilator used in hypertensive crises.
Mechanism of Action: The release of NO from SNP is complex and can be triggered by light or interaction with sulfhydryl-containing molecules.[4]
Performance: SNP is a rapid and potent NO donor. However, a significant drawback is the concomitant release of cyanide ions, which can lead to toxicity.[5]
S-Nitrosothiols (RSNOs)
S-Nitrosothiols are endogenously produced NO carriers.
Mechanism of Action: They can release NO through various mechanisms, including thermal and photochemical decomposition, and reaction with metal ions or thiols.
Performance: S-Nitrosothiols are considered to have a lower tendency to induce tolerance compared to organic nitrates.[4] Some S-nitrosothiols have demonstrated tissue selectivity.
Diazeniumdiolates (NONOates)
NONOates are a class of compounds that spontaneously release NO under physiological conditions.
Mechanism of Action: Their decomposition follows predictable first-order kinetics, allowing for a controlled and predictable release of NO.[6]
Performance: The rate of NO release can be modulated by altering the chemical structure of the parent amine, with half-lives ranging from seconds to hours.[4] This predictable kinetic profile makes them valuable tools for in vitro and in vivo studies where precise control over NO concentration is required.
Quantitative Data Comparison
| Nitric Oxide Donor Class | Example(s) | NO Release Mechanism | Key Characteristics |
| CINODs | This compound, Naproxcinod, NO-Aspirin | Enzymatic cleavage | Dual action (COX inhibition and NO donation), potential for reduced GI toxicity compared to parent NSAID.[1][7] |
| Organic Nitrates | Glyceryl Trinitrate (GTN), Isosorbide Dinitrate (ISDN) | Enzymatic bioactivation | Established clinical use, potential for tolerance development. |
| Sodium Nitroprusside | Sodium Nitroprusside (SNP) | Light- or thiol-mediated decomposition | Potent and rapid NO release, risk of cyanide toxicity.[5] |
| S-Nitrosothiols | S-Nitrosoglutathione (GSNO) | Spontaneous/triggered decomposition | Endogenous NO carriers, potential for tissue selectivity, lower tolerance risk.[4] |
| Diazeniumdiolates | Spermine NONOate, DETA NONOate | Spontaneous decomposition | Predictable first-order release kinetics, tunable half-life.[6] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The primary signaling pathway for NO in many physiological processes involves the activation of soluble guanylate cyclase (sGC).
Figure 1. Simplified signaling pathway of nitric oxide leading to vasodilation.
Experimental Workflow for Comparing NO Donor-Induced Vasodilation
A common in vitro method to assess the vasodilatory effects of NO donors is to measure the relaxation of pre-constricted arterial rings in an organ bath setup.
Figure 2. Experimental workflow for assessing vasodilation in isolated arterial rings.
Experimental Protocols
Measurement of Nitric Oxide Release using Chemiluminescence
This method is highly sensitive for detecting NO in the gas phase.
Principle: Nitric oxide reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the NO concentration.
Materials:
-
Nitric oxide analyzer with a chemiluminescence detector.
-
Ozone generator.
-
Reaction chamber.
-
Purified air or nitrogen gas.
-
Calibration gas with a known concentration of NO.
-
Solution of the NO donor in an appropriate buffer.
Procedure:
-
Calibrate the nitric oxide analyzer using the standard calibration gas.
-
Prepare a solution of the NO donor at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Place the NO donor solution in the reaction chamber, which is continuously purged with a stream of purified air or nitrogen.
-
The gas stream from the reaction chamber is directed to the chemiluminescence detector.
-
Monitor the light emission over time to determine the rate of NO release.
-
Quantify the amount of NO released by comparing the signal to the calibration curve.
In Vitro Vasodilation Assay
This assay is used to determine the potency of NO donors in inducing relaxation of blood vessels.
Principle: The vasodilatory effect of an NO donor is assessed by its ability to relax a pre-constricted isolated arterial ring.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), U46619).
-
NO donor solutions of varying concentrations.
-
Data acquisition system.
Procedure:
-
Isolate the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces about 80% of the maximal contraction).
-
Once a stable plateau of contraction is reached, add the NO donor in a cumulative manner, increasing the concentration stepwise.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the donor that produces 50% of the maximal relaxation).
Off-Target Effects
A critical consideration in the use of NO donors is their potential for off-target effects.
-
This compound: As a derivative of naproxen, this compound carries the potential for off-target effects associated with NSAIDs, although the NO moiety is intended to mitigate some of these, particularly gastrointestinal toxicity.[8] Potential cardiovascular risks associated with NSAIDs should also be considered.[9][10]
-
Sodium Nitroprusside: The primary off-target effect is the release of cyanide, which can inhibit cellular respiration and lead to severe toxicity.[5]
-
Organic Nitrates: The development of tolerance with long-term use is a significant limitation.
-
S-Nitrosothiols and NONOates: These are generally considered to have fewer off-target effects, but their reactivity with other biological molecules should be considered in the experimental design.
Conclusion
This compound represents a promising class of NO donors that combines the therapeutic effects of an NSAID with the beneficial properties of nitric oxide. For researchers, the choice of an NO donor depends on the specific experimental needs. For studies requiring a slow and sustained release of NO with concomitant anti-inflammatory action, CINODs like this compound may be advantageous. For applications demanding rapid and potent NO release, sodium nitroprusside might be considered, with appropriate precautions for its toxicity. For experiments where precise control over the rate of NO release is paramount, NONOates offer a predictable kinetic profile. A thorough understanding of the distinct characteristics of each class of NO donor is essential for the design of robust experiments and the accurate interpretation of results in the investigation of nitric oxide's role in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. A comparison of the cyclooxygenase inhibitor-NO donors (CINOD), NMI-1182 and AZD3582, using in vitro biochemical and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cardiovascular Pharmacology of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide-releasing NSAIDs: a review of their current status [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a nitric oxide-releasing naproxen derivative on hypertension and gastric damage induced by chronic nitric oxide inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular risk associated with nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action NCX 466: A Comparative Analysis in Preclinical Models
A comprehensive guide for researchers and drug development professionals on the dual-action mechanism of NCX 466, with a comparative analysis against traditional NSAIDs, supported by experimental data.
Introduction
This compound is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that represents a promising therapeutic strategy by combining two distinct pharmacological actions in a single molecule. This guide provides a detailed comparison of this compound with its parent compound, naproxen (B1676952), highlighting the experimental evidence that confirms its dual-action mechanism and superior efficacy in a preclinical model of lung fibrosis.
Dual-Action Mechanism of this compound
This compound is engineered to function as a dual-action agent by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: Like traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound inhibits both COX-1 and COX-2 enzymes. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3][4][5]
-
Donating Nitric Oxide (NO): Uniquely, this compound is designed to release nitric oxide, a signaling molecule with various physiological roles, including vasodilation and modulation of inflammatory responses.[6][7] This NO-donating property is intended to counteract some of the adverse effects associated with traditional NSAIDs, particularly gastrointestinal toxicity.
Comparative Performance: this compound vs. Naproxen
The therapeutic potential of this compound's dual-action mechanism has been evaluated in a well-established preclinical model of bleomycin-induced lung fibrosis in mice. This model mimics key aspects of human pulmonary fibrosis, a chronic and progressive lung disease.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study by Pini et al. (2012), comparing the efficacy of this compound to its congener drug, naproxen, in the bleomycin-induced lung fibrosis model.
| Parameter | Control (Vehicle) | Bleomycin (B88199) + Vehicle | Bleomycin + Naproxen | Bleomycin + this compound |
| Transforming Growth Factor-β (TGF-β) Levels | Baseline | Significantly Increased | Reduced | Significantly more effective reduction than naproxen |
| Myeloperoxidase (MPO) Activity (Leukocyte recruitment index) | Baseline | Significantly Increased | Reduced | Greater reduction than naproxen |
| Oxidative Stress Markers (Thiobarbituric acid reactive substance and 8-hydroxy-2'-deoxyguanosine) | Baseline | Significantly Increased | Reduced | Significantly more effective reduction than naproxen |
| Prostaglandin E₂ (PGE₂) Levels | Baseline | Significantly Increased | Inhibited | Similar inhibition to naproxen |
Data synthesized from the findings reported by Pini A, et al. J Pharmacol Exp Ther. 2012 May;341(2):493-9.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
The in vivo efficacy of this compound was assessed using the bleomycin-induced lung fibrosis model in mice.
Animal Model:
-
Species: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5 U/kg body weight) is administered to induce lung injury and subsequent fibrosis. Control animals receive an equivalent volume of sterile saline.
Treatment Protocol:
-
Drug Administration: Following bleomycin instillation, animals are treated with either vehicle, naproxen, or this compound. The administration is typically performed daily via oral gavage.
-
Dosage: Dosages are determined based on previous dose-ranging studies to ensure therapeutic relevance and tolerability.
-
Study Duration: The study typically proceeds for 14 to 21 days, allowing for the development of fibrotic changes in the lungs.
Endpoint Analysis:
-
Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrosis.
-
Biochemical Assays:
-
TGF-β Levels: Measured in lung homogenates using ELISA to quantify this key pro-fibrotic cytokine.
-
Myeloperoxidase (MPO) Activity: Assessed in lung tissue as an indicator of neutrophil infiltration and inflammation.
-
Oxidative Stress Markers: Levels of thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are measured to determine the extent of lipid peroxidation and oxidative DNA damage, respectively.
-
PGE₂ Levels: Measured to confirm the COX-inhibiting activity of the treatments.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Naproxen (COX Inhibition)
Caption: Mechanism of action of naproxen via inhibition of COX-1 and COX-2.
Dual-Action Signaling Pathway of this compound
Caption: Dual-action mechanism of this compound.
Experimental Workflow for Comparative Study
Caption: Experimental workflow for comparing this compound and naproxen.
Conclusion
The experimental evidence strongly supports the dual-action mechanism of this compound. By combining COX inhibition with nitric oxide donation, this compound demonstrates superior efficacy compared to its parent compound, naproxen, in a preclinical model of lung fibrosis. The significant reduction in key pro-fibrotic and inflammatory markers highlights the potential of this novel therapeutic agent for diseases with complex inflammatory and fibrotic pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Naproxen - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. NCX-466 | Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) | 1262956-64-8 | InvivoChem [invivochem.com]
- 7. Nitric oxide stimulates NCX1 and NCX2 but inhibits NCX3 isoform by three distinct molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitric Oxide-Donating Anti-Inflammatory Drugs and Selective COX-2 Inhibitors
An objective guide for researchers, scientists, and drug development professionals.
Initial searches for "NCX 466" did not yield specific public data for a direct head-to-head comparison. Therefore, this guide provides a broader comparative analysis of the class of drugs to which it likely belongs—nitric oxide-donating anti-inflammatory drugs—against selective cyclooxygenase-2 (COX-2) inhibitors. This comparison is based on established mechanisms of action and data from representative compounds in each class.
Introduction to the Drug Classes
Nitric Oxide-Donating Anti-Inflammatory Drugs (e.g., NO-NSAIDs/CINODs): This class of drugs typically consists of a conventional non-steroidal anti-inflammatory drug (NSAID) covalently linked to a nitric oxide (NO)-releasing moiety.[1][2] The primary rationale for their development was to mitigate the gastrointestinal side effects associated with traditional NSAIDs by leveraging the protective effects of nitric oxide on the gastric mucosa.[1][3] These agents retain the anti-inflammatory and analgesic properties of NSAIDs through COX inhibition while the NO donation is intended to improve gastric and vascular safety.[2][4][5]
Selective COX-2 Inhibitors (Coxibs): These are a subclass of NSAIDs that selectively inhibit the COX-2 enzyme, which is primarily responsible for pain and inflammation.[6][7] By sparing the COX-1 enzyme, which is involved in protecting the stomach lining, COX-2 inhibitors were designed to have a lower risk of gastrointestinal ulcers compared to traditional non-selective NSAIDs.[6][8] However, concerns have been raised about potential cardiovascular side effects with some coxibs.[7][8]
Mechanism of Action
The fundamental difference between these two classes lies in their dual versus singular mechanism of action.
Nitric Oxide-Donating Drugs: These compounds have a multi-pathway mechanism. They inhibit the COX enzymes (both COX-1 and COX-2, depending on the parent NSAID) to reduce prostaglandin (B15479496) synthesis, thereby reducing inflammation and pain. Simultaneously, the release of nitric oxide provides vasorelaxation and other protective effects, which can counteract some of the adverse effects of COX inhibition.[2][4]
Selective COX-2 Inhibitors: Their action is more targeted, focusing on the inhibition of the COX-2 enzyme.[9] This enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[10] By selectively blocking COX-2, these drugs reduce inflammation with a theoretically lower impact on the gastrointestinal tract.[8][10]
Signaling Pathway: Selective COX-2 Inhibition
Caption: Mechanism of selective COX-2 inhibitors.
Signaling Pathway: NO-Donating Anti-Inflammatory Drugs
Caption: Dual mechanism of NO-donating anti-inflammatory drugs.
Comparative Efficacy Data
While direct head-to-head clinical trial data for a compound named "this compound" against a selective COX-2 inhibitor is not publicly available, we can look at data from related compounds. For instance, NCX 470, a nitric oxide-donating bimatoprost (B1667075) analog, has been studied for its effects on intraocular pressure (IOP) in glaucoma. Although not an NSAID, its development showcases the application of NO-donation technology.
Table 1: Summary of Clinical Trial Data for NCX 470 in Glaucoma
| Study | Compound(s) | Primary Outcome | Key Findings |
| Dolomites (Phase 2) | NCX 470 (0.021%, 0.042%, 0.065%) vs. Latanoprost (B1674536) 0.005% | Mean diurnal IOP reduction from baseline at Day 28 | NCX 470 0.065% showed a greater IOP lowering effect from baseline (7.6 to 9.8 mmHg) compared to latanoprost (6.3 to 8.8 mmHg).[11] The 0.042% and 0.065% concentrations of NCX 470 were statistically superior to latanoprost.[12] |
| Mont Blanc (Phase 3) | NCX 470 0.1% vs. Latanoprost 0.005% | Non-inferiority in IOP reduction from baseline | NCX 470 0.1% demonstrated greater mean IOP reductions than latanoprost at all 6 time points, with statistical significance at 4 of the 6 points.[13] IOP reductions ranged from 8.0 to 9.7 mmHg for NCX 470.[13] |
Note: The data for NCX 470 is in the context of glaucoma treatment and IOP reduction, not systemic inflammation or pain relief as would be typical for NSAIDs and coxibs.
Experimental Protocols
Detailed methodologies are crucial for interpreting experimental data. Below is a representative experimental design for a clinical trial evaluating an IOP-lowering drug, based on the protocols for the NCX 470 studies.
Table 2: Representative Clinical Trial Protocol (Based on Mont Blanc Phase 3 Trial)
| Parameter | Description |
| Study Design | Prospective, randomized, double-masked, parallel-group trial.[13] |
| Participants | Subjects with open-angle glaucoma (OAG) or ocular hypertension (OHT) with specific unmedicated IOP levels (e.g., ≥26 mmHg at 8 AM, ≥24 mmHg at 10 AM, and ≥22 mmHg at 4 PM).[13] |
| Intervention | Randomization to receive the investigational drug (e.g., NCX 470 0.1%) or the comparator (e.g., latanoprost 0.005%) once daily.[13] |
| Primary Endpoint | Evaluation of non-inferiority based on IOP reduction from baseline at specified time points (e.g., 8 AM and 4 PM) at multiple follow-up visits (e.g., 2 weeks, 6 weeks, and 3 months).[13] |
| Data Analysis | Statistical analysis to compare the mean change in IOP from baseline between the treatment groups. |
Experimental Workflow: Clinical Trial for IOP-Lowering Drug
Caption: A typical workflow for an ophthalmic clinical trial.
Safety and Tolerability
A key differentiator between these drug classes is their safety profile, which was a primary driver for their development.
-
NO-Donating Drugs: The inclusion of a nitric oxide-donating moiety is intended to improve gastrointestinal safety compared to traditional NSAIDs.[1] Animal studies suggest that these drugs, also known as CINODs, may have an improved renal safety profile and are devoid of the hypertensive effects seen with some NSAIDs.[4] Furthermore, they may offer cardioprotection.[4]
-
Selective COX-2 Inhibitors: While designed to reduce gastrointestinal toxicity, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, such as heart attack and stroke.[7][8] This is thought to be due to an imbalance between COX-1 derived thromboxane (B8750289) and COX-2 derived prostacyclin.[8] As a result, several drugs in this class have been withdrawn from the market.[2][7]
Conclusion
Both nitric oxide-donating anti-inflammatory drugs and selective COX-2 inhibitors represent advancements over traditional NSAIDs, aiming to improve the safety profile while maintaining efficacy.
-
Selective COX-2 inhibitors offer a targeted approach to reducing inflammation with proven efficacy, though cardiovascular risk remains a significant concern for this class.
-
NO-donating drugs provide a multi-faceted mechanism that not only targets inflammation via COX inhibition but also aims to mitigate both gastrointestinal and cardiovascular side effects through the protective actions of nitric oxide.
The choice between these classes for future drug development will depend on the specific therapeutic indication, the desired safety profile, and the outcomes of ongoing and future clinical trials. As research continues, a clearer picture of the long-term benefits and risks of each approach will emerge.
References
- 1. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 3. Potential alternatives to COX 2 inhibitors: New molecules may overtake the COX 2 inhibitors debate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-inhibiting nitric oxide donators (CINODs) - a new paradigm in the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Top Line Results from Glaucoma Dolomites Phase 2 Trial Show Nicox’s NCX 470 Meets Primary Endpoint and Demonstrates Statistical Superiority vs Latanoprost - Nicox [nicox.com]
- 12. A Randomized, Controlled Comparison of NCX 470 (0.021%, 0.042%, and 0.065%) and Latanoprost 0.005% in Patients With Open-angle Glaucoma or Ocular Hypertension: The Dolomites Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Controlled Comparison of NCX 470, a Nitric Oxide-Donating Bimatoprost, and Latanoprost in Subjects with Open-Angle Glaucoma or Ocular Hypertension: The MONT BLANC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX 466 Demonstrates Superior Oxidative Stress Reduction Compared to Naproxen
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of inflammatory and fibrotic diseases now have access to a comprehensive comparison guide on the oxidative stress-reducing capabilities of NCX 466, a novel Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donor (CINOD). This guide provides a detailed analysis of this compound's performance against its parent compound, naproxen (B1676952), and another CINOD, naproxcinod (B1676951), supported by key experimental data.
This compound has shown significant promise in preclinical studies, demonstrating a superior ability to mitigate oxidative stress, a key pathological factor in a range of diseases, including lung fibrosis. This guide synthesizes the available data to offer a clear comparison for researchers evaluating therapeutic candidates.
Quantitative Comparison of Oxidative Stress Marker Reduction
A pivotal study by Pini et al. (2012) in a murine model of bleomycin-induced lung fibrosis provides the most direct comparison of this compound and naproxen. The data clearly indicates that at an equimolar dose, this compound is significantly more effective in reducing key markers of oxidative stress.
| Oxidative Stress Marker | Treatment Group (19 mg/kg) | Mean ± S.E.M. | % Reduction vs. Bleomycin (B88199) | p-value vs. Naproxen |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | Bleomycin + Vehicle | 1.82 ± 0.11 | - | - |
| Bleomycin + Naproxen | 1.35 ± 0.09 | 25.8% | <0.05 | |
| Bleomycin + this compound | 0.98 ± 0.07 | 46.2% | <0.05 | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) | Bleomycin + Vehicle | 15.3 ± 1.1 | - | - |
| Bleomycin + Naproxen | 11.2 ± 0.9 | 26.8% | <0.05 | |
| Bleomycin + this compound | 7.5 ± 0.6 | 51.0% | <0.05 | |
| Data sourced from Pini A, et al. J Pharmacol Exp Ther. 2012 May;341(2):493-9.[1] |
Alternative CINOD: Naproxcinod
Naproxcinod is another CINOD derived from naproxen that has undergone extensive clinical development, including Phase III trials for osteoarthritis.[2][3][4][5] While direct comparative studies of this compound and naproxcinod on oxidative stress markers are not currently available, the mechanism of action is similar, involving both COX inhibition and NO donation.[6][7][8]
Mechanism of Action: A Dual Approach to Reducing Oxidative Stress
This compound's enhanced efficacy stems from its dual mechanism of action as a CINOD.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Bleomycin-Induced Lung Fibrosis Model
The in vivo study by Pini et al. (2012) utilized a well-established murine model of lung fibrosis.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in 50 µL of sterile saline) was administered to anesthetized mice.
-
Treatment: this compound (19 mg/kg) or an equimolar dose of naproxen was administered orally once daily for 14 days, starting on the same day as bleomycin instillation.
-
Endpoint Analysis: On day 14, lung tissue was collected for analysis of oxidative stress markers.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation, a key indicator of oxidative damage.
-
Sample Preparation: Lung tissue homogenates were prepared in a suitable buffer.
-
Reaction: An aliquot of the homogenate was mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture was heated to 95°C for a specified time to allow for the formation of a colored product (MDA-TBA adduct).
-
Measurement: The absorbance of the resulting pink-colored solution was measured spectrophotometrically at 532 nm.
-
Quantification: The concentration of TBARS was determined by comparison to a standard curve generated with malondialdehyde (MDA).
Caption: TBARS assay workflow.
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
This assay quantifies oxidative DNA damage.
-
DNA Extraction: DNA was isolated from lung tissue samples.
-
Enzymatic Digestion: The extracted DNA was digested to nucleosides.
-
ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) was performed using a commercial kit. The principle involves the competition between 8-OHdG in the sample and a labeled 8-OHdG for binding to a limited amount of anti-8-OHdG antibody.
-
Detection: The amount of labeled 8-OHdG bound to the antibody was detected by a colorimetric reaction.
-
Quantification: The concentration of 8-OHdG in the sample was determined by comparing the signal to a standard curve.
Caption: 8-OHdG ELISA workflow.
Conclusion
The available data strongly suggests that this compound possesses a superior capacity for reducing oxidative stress compared to its parent compound, naproxen. This enhanced activity is attributed to its dual mechanism as a CINOD, which combines the anti-inflammatory effects of COX inhibition with the protective actions of nitric oxide. For researchers in the field, this compound represents a promising therapeutic candidate for diseases where oxidative stress is a major contributor to pathology. This guide provides a foundational comparison to aid in the evaluation and future development of this compound.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. mmpc.org [mmpc.org]
- 4. Naproxcinod: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NicOx SA Gives Full Details Of Naproxcinod Phase 3 Plan In Osteoarthritis And An Update On Other R&D Programs - BioSpace [biospace.com]
- 6. Naproxcinod - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of NCX 466 in Experimental Pulmonary Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the experimental findings for NCX 466, a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor, against its parent compound naproxen (B1676952) and other therapeutic agents in a preclinical model of pulmonary fibrosis. The data presented is based on a key study by Pini et al. (2012) and is supplemented with findings from other relevant experimental studies.
Performance Comparison in Bleomycin-Induced Lung Fibrosis
This compound has demonstrated superior efficacy in mitigating key markers of inflammation and fibrosis in a well-established mouse model of bleomycin-induced pulmonary fibrosis when compared to its conventional non-steroidal anti-inflammatory drug (NSAID) counterpart, naproxen. The following table summarizes the quantitative findings from the pivotal study.
| Parameter | Vehicle (Bleomycin Control) | This compound (19 mg/kg) | Naproxen (10 mg/kg) | Pirfenidone | Nintedanib (B1663095) |
| Airway Resistance (cmH₂O/mL per second) | Markedly Increased | Dose-dependent prevention | Dose-dependent prevention | Inconsistent effects on lung function reported[1] | No significant effect on functional outcomes in some studies[2] |
| Collagen Accumulation | Significantly Increased | Dose-dependent prevention | Dose-dependent prevention | Significant reduction in hydroxyproline (B1673980) content[3] | Significant reduction in collagen content[4] |
| Transforming Growth Factor-β (TGF-β) Levels | Elevated | Significantly more effective reduction than naproxen | Reduction observed | - | Inhibition of TGF-β signaling[5][6] |
| Thiobarbituric Acid Reactive Substances (TBARS) - Oxidative Stress | Increased | Significantly more effective reduction than naproxen | Reduction observed | - | - |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) - Oxidative Stress | Increased | Significantly more effective reduction than naproxen | Reduction observed | - | - |
| Myeloperoxidase (MPO) Activity - Leukocyte Infiltration | Markedly Increased | Greater reduction than naproxen | Reduction observed | - | - |
| Prostaglandin E₂ (PGE₂) Inhibition | - | Similar inhibition to naproxen | Similar inhibition to this compound | - | - |
Experimental Protocols
A standardized and reproducible experimental model is crucial for the validation of preclinical findings. The data for this compound and naproxen were generated using the following methodology.
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice were utilized for this study.[7]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (0.05 IU) was administered to induce lung injury and subsequent fibrosis.[7]
-
Treatment Regimen: Following bleomycin administration, mice were treated orally once daily for 14 days with either the vehicle, this compound (at doses of 1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg).[7]
-
Endpoint Analysis: On day 15, various parameters were assessed, including airway resistance (as an index of lung stiffness), and lung tissue was collected for the analysis of inflammation and fibrosis markers.[7]
Measurement of Key Parameters
-
Airway Resistance: Assessed as an indicator of lung stiffness.
-
Collagen Accumulation: Quantified to measure the extent of fibrosis.
-
TGF-β, TBARS, and 8-OHdG Levels: Measured in lung homogenates to assess pro-fibrotic signaling and oxidative stress.
-
Myeloperoxidase (MPO) Activity: Determined as a marker of leukocyte (neutrophil) infiltration into the lung tissue.[7]
-
Prostaglandin E₂ (PGE₂) Levels: Measured to confirm the COX-inhibiting activity of the compounds.
Signaling Pathways and Experimental Workflow
The therapeutic advantage of this compound over traditional NSAIDs lies in its dual mechanism of action: inhibition of COX enzymes and donation of nitric oxide. These actions modulate distinct but interconnected pathways involved in the pathogenesis of pulmonary fibrosis.
Caption: Dual signaling pathway of this compound in mitigating pulmonary fibrosis.
The accompanying workflow diagram illustrates the key steps in the experimental validation of this compound's efficacy.
Caption: Experimental workflow for evaluating this compound in a mouse model.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using this compound, a prototype cyclooxygenase inhibitor and nitric-oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NCX 466: A Comparative Analysis in Preclinical Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NCX 466 and Naproxen (B1676952) in a Murine Model of Bleomycin-Induced Lung Fibrosis.
This guide provides an independent verification of the research surrounding this compound, a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). In a key preclinical study, the efficacy of this compound was compared with its parent compound, naproxen, in a well-established mouse model of bleomycin-induced pulmonary fibrosis. This guide summarizes the quantitative data from this pivotal study, details the experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in the field of respiratory and inflammatory diseases.
Comparative Efficacy of this compound and Naproxen
The following tables summarize the key findings from the comparative study of this compound and naproxen in a murine model of bleomycin-induced lung fibrosis. The data is extracted from the study by Pini A, et al., published in the Journal of Pharmacology and Experimental Therapeutics in 2012.[1]
| Treatment Group | Dose (mg/kg) | Airway Resistance (Pressure at Airway Opening - PAO, mm) |
| Saline (Negative Control) | - | 13.4 ± 0.6 |
| Bleomycin (B88199) + Vehicle (Positive Control) | - | 17.8 ± 0.6 |
| Bleomycin + this compound | 1.9 | 14.0 ± 1.0 |
| Bleomycin + this compound | 19 | 13.6 ± 0.6 |
| Bleomycin + Naproxen | 1 | 15.3 ± 0.9 |
| Bleomycin + Naproxen | 10 | 14.8 ± 1.0 |
| Data are presented as mean ± S.E.M. |
| Treatment Group | Dose (mg/kg) | Lung Collagen Content (Optical Density) |
| Saline (Negative Control) | - | ~0.05 |
| Bleomycin + Vehicle (Positive Control) | - | ~0.25 |
| Bleomycin + this compound | 1.9 | ~0.15 |
| Bleomycin + this compound | 19 | ~0.12 |
| Bleomycin + Naproxen | 1 | ~0.18 |
| Bleomycin + Naproxen | 10 | ~0.15 |
| Data are estimated from graphical representation and presented as approximate mean values. |
| Treatment Group | Dose (mg/kg) | TGF-β Levels (pg/mg protein) | Myeloperoxidase (MPO) Activity (pmol/mg protein) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) (pg/mg protein) | Prostaglandin E2 (PGE2) (pg/mg protein) |
| Saline | - | ~25 | ~20 | ~0.2 | ~10 | ~150 |
| Bleomycin + Vehicle | - | ~175 | ~100 | ~0.8 | ~50 | ~350 |
| Bleomycin + this compound (19 mg/kg) | 19 | ~75 | ~40 | ~0.4 | ~25 | ~200 |
| Bleomycin + Naproxen (10 mg/kg) | 10 | ~125 | ~70 | ~0.6 | ~40 | ~225 |
| Data are estimated from graphical representations and presented as approximate mean values. The study reported that at the highest dose, this compound was significantly more effective than naproxen in reducing TGF-β, MPO, TBARS, and 8-OHdG. A similar inhibition of PGE2 was achieved by both compounds.[1][2] |
Experimental Protocols
The following methodologies were employed in the key comparative study of this compound and naproxen.
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in saline) was administered to induce lung fibrosis. Control animals received an equivalent volume of saline.
-
Treatment: Following bleomycin administration, mice were treated orally once daily for 14 days with either vehicle, this compound (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg).[2]
Assessment of Lung Fibrosis and Inflammation
-
Airway Resistance: Lung stiffness was assessed by measuring the pressure at the airway opening (PAO) in anesthetized, tracheostomized, and mechanically ventilated mice.[1]
-
Collagen Deposition: Lung tissue sections were stained with Azan-Mallory for the visualization of collagen fibers. The amount of collagen was quantified by computer-aided densitometry.
-
Biochemical Analyses: Lung homogenates were used to measure the levels of:
-
Transforming Growth Factor-β (TGF-β): A key pro-fibrotic cytokine, measured by ELISA.
-
Myeloperoxidase (MPO): An indicator of neutrophil infiltration and inflammation, measured by a colorimetric assay.
-
Thiobarbituric Acid Reactive Substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG): Markers of oxidative stress.
-
Prostaglandin E2 (PGE2): A product of COX activity, measured by a competitive enzyme immunoassay.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in lung fibrosis and the proposed mechanism of action of this compound.
Caption: Simplified signaling pathway of bleomycin-induced lung fibrosis.
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for the comparative study.
References
Safety Operating Guide
Navigating the Safe Disposal of NCX 466 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), requires careful handling and disposal due to its chemical nature.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its safe disposal based on general best practices for handling similar research compounds.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult your institution's specific safety guidelines and to handle the compound within a well-ventilated area, preferably inside a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling significant quantities of the solid compound, a properly fitted respirator is advised.
Direct contact with skin and eyes should be avoided. In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.
This compound Disposal Procedures: A Step-by-Step Guide
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following steps are based on standard protocols for the disposal of chemical waste from research laboratories.
Step 1: Waste Segregation and Collection
-
Solid Waste: All unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound, for example, those dissolved in solvents like DMSO or ethanol, must be collected in a separate, labeled liquid hazardous waste container. It is critical not to mix this waste with other incompatible waste streams.
Step 2: Proper Labeling of Waste Containers
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any solvents present in the waste solution.
Step 3: Secure Storage of Waste
Waste containers should be stored in a designated, secure, and well-ventilated secondary containment area. Ensure that all containers are tightly sealed to prevent any leaks or spills. It is important to adhere to your institution's guidelines regarding the maximum allowable accumulation time for hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The standard and most appropriate method for the disposal of this type of chemical waste is high-temperature incineration conducted by a specialized facility.[3]
Key Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 436.41 g/mol | |
| Chemical Formula | C₂₀H₂₄N₂O₉ | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Store at -20°C | [2] |
| CAS Number | 1262956-64-8 | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling NCX 466
Core Hazards and Precautions
Given that NCX 466 is a nitric oxide (NO) donor, it is crucial to handle it with care to avoid unintended physiological effects.[2][3] Nitric oxide and related compounds can have significant biological activity.[4] Additionally, like many research chemicals, the full toxicological profile of this compound may not be fully elucidated. Therefore, minimizing exposure through appropriate engineering controls and personal protective equipment is paramount.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents and acids.[5]
-
The storage area should be clearly labeled with appropriate hazard warnings.
3. Preparation of Solutions:
-
All manipulations, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use appropriate solvents as recommended by the supplier, such as DMSO or ethanol.[2]
4. Administration (In-Vivo/In-Vitro Experiments):
-
When handling solutions of this compound, continue to use the recommended PPE.
-
Ensure that experimental setups are designed to contain any potential spills or aerosols.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of powders or solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer's resistance chart for specific solvents used. | Prevents skin contact with the compound and solutions. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a certified chemical fume hood for all manipulations. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation of dust or vapors.[5][6] |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed container for hazardous solid waste.[5]
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[5] Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[5]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. NCX-466 | Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) | 1262956-64-8 | InvivoChem [invivochem.com]
- 2. This compound (CAS 1262956-64-8): R&D Systems [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhaled Nitric Oxide Delivery Systems for Mechanically Ventilated and Nonintubated Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
